molecular formula C26H37N5O2 B13850209 Cabergoline-d5

Cabergoline-d5

Número de catálogo: B13850209
Peso molecular: 456.6 g/mol
Clave InChI: KORNTPPJEAJQIU-STWQDDCBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cabergoline-d5 is a useful research compound. Its molecular formula is C26H37N5O2 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H37N5O2

Peso molecular

456.6 g/mol

Nombre IUPAC

(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1/i1D2,5D,11D2

Clave InChI

KORNTPPJEAJQIU-STWQDDCBSA-N

SMILES isomérico

[2H]C(=C([2H])C([2H])([2H])N1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H]

SMILES canónico

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Origen del producto

United States

Foundational & Exploratory

The Primary Use of Cabergoline-d5 in Scientific Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the principal application of Cabergoline-d5 in scientific research, focusing on its role as a critical tool in bioanalytical studies. We will delve into the methodologies, quantitative data, and the underlying biological pathways relevant to its use.

Core Application: Internal Standard in Quantitative Bioanalysis

The primary and most critical use of this compound is as an internal standard (IS) for the quantitative analysis of Cabergoline in biological matrices, such as plasma and serum. This application is predominantly carried out using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. This is because they share near-identical physicochemical properties with the analyte of interest (Cabergoline), including extraction recovery, ionization efficiency, and chromatographic retention time. However, this compound is distinguishable from the unlabeled Cabergoline by its higher mass. This mass difference allows the mass spectrometer to detect and quantify both compounds independently. The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of the target analyte.

Experimental Workflow for Quantitative Analysis

The general workflow for using this compound as an internal standard in a pharmacokinetic or bioequivalence study involves several key steps.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification using Analyte/IS Peak Area Ratio MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

A general workflow for the quantitative analysis of Cabergoline using this compound.

Detailed Experimental Protocols

Below is a representative experimental protocol for the quantification of Cabergoline in human plasma using this compound as an internal standard, based on established methodologies.

Sample Preparation
  • Thawing and Aliquoting: Biological samples (e.g., human plasma) are thawed at room temperature. A precise aliquot (e.g., 200 µL) of each sample, calibration standard, and quality control sample is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: A known concentration of this compound working solution (e.g., 50 µL of 1 ng/mL in methanol) is added to each tube, except for blank samples. The samples are then vortexed for 30 seconds.

  • Protein Precipitation/Liquid-Liquid Extraction: A protein precipitation or liquid-liquid extraction step is performed to remove interfering substances. For example, 1 mL of a suitable organic solvent like diethyl ether or a mixture of ethyl acetate and hexane is added.[1] The mixture is vortexed for an extended period (e.g., 10 minutes) and then centrifuged at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: The organic supernatant is transferred to a new set of tubes and evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). The dried residue is then reconstituted in a specific volume (e.g., 100 µL) of the mobile phase.

LC-MS/MS Analysis

The reconstituted samples are then injected into the LC-MS/MS system for analysis.

Table 1: Typical LC-MS/MS Parameters for Cabergoline Analysis

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile or Methanol
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C
Tandem Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
   Cabergoline452.3 → 381.2 m/z[1][2]
   this compound (Predicted)457.3 → 381.2 m/z or 457.3 -> 386.2 m/z
Dwell Time100-200 ms
Collision EnergyOptimized for each transition
Gas TemperaturesOptimized for the specific instrument

Quantitative Data Presentation

The use of this compound allows for the generation of precise and accurate quantitative data. The following tables summarize typical validation parameters for an LC-MS/MS method for Cabergoline quantification.

Table 2: Calibration Curve and Sensitivity Data

ParameterTypical Value
Linearity Range1 - 500 pg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 pg/mL
Limit of Detection (LOD)0.5 pg/mL

Table 3: Accuracy and Precision Data

Quality Control (QC) LevelConcentration (pg/mL)Accuracy (% Recovery)Precision (% RSD)
Low QC395 - 105%< 15%
Medium QC5090 - 110%< 15%
High QC40090 - 110%< 15%

Cabergoline's Mechanism of Action: Signaling Pathways

To understand the biological context of Cabergoline research, it is essential to be familiar with its mechanism of action. Cabergoline is a potent and long-acting agonist of the dopamine D2 receptor.[3][4] Its primary therapeutic effect in conditions like hyperprolactinemia is achieved through the activation of D2 receptors on lactotroph cells in the anterior pituitary gland, which inhibits the synthesis and secretion of prolactin.

Dopamine D2 Receptor Signaling Pathway

The activation of the D2 receptor by Cabergoline initiates a G-protein coupled signaling cascade. The D2 receptor is coupled to an inhibitory G-protein (Gi/o).

Dopamine D2 Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cabergoline Cabergoline D2R Dopamine D2 Receptor Cabergoline->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP reduces production ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Prolactin_Gene Prolactin Gene Transcription PKA->Prolactin_Gene inhibits transcription CREB->Prolactin_Gene regulates

Cabergoline's activation of the D2 receptor inhibits prolactin gene transcription.

In some neuronal contexts, Cabergoline has also been shown to exert neuroprotective effects. This can involve the modulation of other signaling pathways, such as the ERK1/2 pathway, and the regulation of glutamate transporters.

Cabergoline Neuroprotective Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cabergoline Cabergoline D2R Dopamine D2 Receptor Cabergoline->D2R activates GluT Glutamate Transporter D2R->GluT upregulates expression ERK ERK1/2 Signaling D2R->ERK modulates Neuroprotection Neuroprotection GluT->Neuroprotection contributes to ERK->Neuroprotection

Putative neuroprotective signaling pathways of Cabergoline.

References

Synthesis and Isotopic Purity of Cabergoline-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Cabergoline-d5. This deuterated analog of Cabergoline is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical assays. This document outlines a feasible synthetic route, detailed analytical protocols for determining isotopic enrichment, and presents expected quantitative data.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids. It is primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Stable isotope-labeled (SIL) analogs, such as this compound, are indispensable for quantitative bioanalysis using mass spectrometry. The incorporation of deuterium atoms allows for mass differentiation from the unlabeled drug, enabling precise quantification in complex biological matrices. The quality and reliability of such analytical methods are critically dependent on the chemical and isotopic purity of the SIL internal standard. This guide focuses on the synthesis of Cabergoline labeled with five deuterium atoms on the allyl moiety and the rigorous methods required to verify its isotopic composition.

Synthesis of this compound

The synthesis of this compound is predicated on the established synthetic routes for unlabeled Cabergoline, with the introduction of a deuterated precursor at a key step. The most direct and efficient method involves the N-alkylation of a suitable ergoline precursor with a deuterated allyl halide.

Proposed Synthetic Pathway

The logical approach to synthesizing this compound involves the reaction of N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-ergoline-8β-carboxamide with allyl-d5 bromide. This pathway is advantageous as it introduces the deuterium label in the final synthetic step, maximizing the incorporation of the expensive deuterated reagent.

G A N-[3-(dimethylamino)propyl]-N- [(ethylamino)carbonyl]-ergoline-8β-carboxamide C This compound A->C N-Alkylation B Allyl-d5 Bromide B->C D Base (e.g., K2CO3) Solvent (e.g., DMF) D->C

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on known N-alkylation reactions of ergoline derivatives.

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-ergoline-8β-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

  • Addition of Deuterated Reagent: To the stirred suspension, add allyl-d5 bromide (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain stirring under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Isotopic Purity Assessment

The determination of isotopic purity is a critical step to ensure the suitability of this compound as an internal standard. The primary techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the isotopic distribution of the synthesized this compound. By analyzing the relative intensities of the ions corresponding to different isotopologues (d0 to d5), the percentage of each species can be quantified.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • MS Conditions:

    • Ionization Mode: Positive

    • Scan Mode: Full scan

    • Mass Range: m/z 450-465

    • Resolution: ≥ 60,000

  • Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d5). Calculate the area under the curve for each peak and determine the relative percentage of each isotopologue after correcting for the natural isotopic abundance of carbon-13.

The following table presents a representative isotopic distribution for a synthesized batch of this compound.

IsotopologueSpeciesTheoretical m/z ([M+H]⁺)Measured Relative Abundance (%)
d0C₂₆H₃₈N₅O₂⁺452.3020< 0.1
d1C₂₆H₃₇DN₅O₂⁺453.30830.2
d2C₂₆H₃₆D₂N₅O₂⁺454.31450.5
d3C₂₆H₃₅D₃N₅O₂⁺455.32081.8
d4C₂₆H₃₄D₄N₅O₂⁺456.32715.5
d5C₂₆H₃₃D₅N₅O₂⁺457.333392.0
Total Isotopic Purity (d5) ≥ 98% (d5)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the position of deuterium labeling and to assess the degree of deuteration at specific sites. The absence or significant reduction of proton signals at the chemical shifts corresponding to the deuterated positions confirms successful labeling.

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Analysis: Integrate the proton signals of the remaining non-deuterated positions and compare them to the significantly reduced signals of the allyl group protons. The expected signals for the allyl protons (approximately δ 5.1-5.3 and 5.8-6.0 ppm) should be absent or greatly diminished.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the synthesis and analytical verification processes.

G cluster_synthesis Synthesis Workflow A Reactants: - Ergoline Precursor - Allyl-d5 Bromide - Base B N-Alkylation Reaction A->B C Work-up and Extraction B->C D Column Chromatography Purification C->D E Isolated this compound D->E

Figure 2: Workflow for the synthesis of this compound.

G cluster_analysis Isotopic Purity Analysis Workflow A Synthesized This compound B HRMS Analysis A->B C ¹H NMR Analysis A->C D Isotopic Distribution Data B->D E Confirmation of Labeling Position C->E F Final Purity Assessment D->F E->F

Figure 3: Workflow for isotopic purity assessment.

Conclusion

This technical guide outlines a robust and efficient methodology for the synthesis of this compound and the comprehensive assessment of its isotopic purity. The described synthetic strategy, employing a commercially available deuterated starting material, offers a direct route to the target compound. The detailed analytical protocols for HRMS and NMR provide the necessary framework for researchers to verify the isotopic enrichment and confirm the structural integrity of this compound. Adherence to these procedures will ensure the production of a high-quality, reliable internal standard, which is paramount for the accuracy of quantitative bioanalytical studies.

Commercial Suppliers and Technical Guide for Cabergoline-d5 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cabergoline-d5 (Cab-d5), a deuterated analog of Cabergoline, for research applications. It covers commercially available sources, typical product specifications, a detailed experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and an exploration of the relevant signaling pathways.

Commercial Availability and Product Specifications

This compound is available from several commercial suppliers catering to the research community. While a specific Certificate of Analysis (CoA) should always be requested from the supplier for lot-specific details, the following tables summarize typical product information and specifications gathered from various sources.

Table 1: Commercial Suppliers of this compound

SupplierWebsite
Santa Cruz Biotechnology, Inc.--INVALID-LINK--
MedChemExpress--INVALID-LINK--
Toronto Research Chemicals--INVALID-LINK--
Cayman Chemical--INVALID-LINK--
LGC Standards--INVALID-LINK--

Table 2: Typical Product Specifications for this compound

ParameterTypical Specification
Chemical Name (6aR,9R,10aR)-7-(Allyl-d5)-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
CAS Number 1426173-20-7
Molecular Formula C₂₆H₃₂D₅N₅O₂
Molecular Weight ~456.64 g/mol
Purity ≥98% (typically by HPLC)[1][2]
Isotopic Enrichment ≥99% Deuterium incorporation
Formulation Solid (lyophilized powder or crystalline solid)
Storage -20°C, protect from light and moisture

Experimental Protocol: Quantification of Cabergoline in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of Cabergoline in a biological matrix, such as human plasma, using this compound as an internal standard to ensure accuracy and precision.

1. Materials and Reagents

  • Cabergoline analytical standard

  • This compound (internal standard)

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solvent (e.g., ACN with 0.1% formic acid)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

2. Preparation of Stock and Working Solutions

  • Cabergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve Cabergoline in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Cabergoline stock solution in 50:50 ACN:water to create calibration standards (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Cabergoline from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cabergoline: Q1: m/z 452.3 → Q3: m/z 381.2[3]

    • This compound: Q1: m/z 457.3 → Q3: m/z 386.2 (Note: The d5 mass shift will be reflected in the precursor and potentially the fragment ion).

  • Optimize cone voltage and collision energy for each transition.

5. Data Analysis

  • Integrate the peak areas for both Cabergoline and this compound.

  • Calculate the peak area ratio (Cabergoline / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Cabergoline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanism of Action

Cabergoline is a potent and long-acting agonist of the dopamine D2 receptor.[4] Its therapeutic effects and potential side effects are mediated through the activation of D2 receptor signaling cascades in various tissues.

Dopamine D2 Receptor Signaling and ERK Activation

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[] Activation of the D2 receptor by Cabergoline initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Furthermore, D2 receptor activation can modulate the Extracellular signal-Regulated Kinase (ERK) pathway.[4][7] This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. The Gβγ subunits released upon Gαi/o activation can stimulate downstream effectors, including phosphoinositide 3-kinase (PI3K) and Src kinase, which in turn can lead to the activation of the Ras-Raf-MEK-ERK cascade.[6][8][9] β-arrestin can also act as a scaffold protein, bringing components of the MAPK cascade into proximity, thereby facilitating ERK activation.[8][10]

D2_ERK_Signaling Cabergoline This compound D2R Dopamine D2 Receptor Cabergoline->D2R G_protein Gαi/oβγ D2R->G_protein beta_arrestin β-Arrestin D2R->beta_arrestin AC Adenylyl Cyclase G_protein->AC inhibits Src Src G_protein->Src PI3K PI3K G_protein->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA beta_arrestin->Src Ras Ras Src->Ras PI3K->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: this compound activates D2 receptors, leading to G-protein and β-arrestin signaling and subsequent ERK activation.

Neuroprotection and Glutamate Transporter Regulation

In the context of neuroprotection, Cabergoline has been shown to exert beneficial effects by modulating glutamate homeostasis.[4][7] Excessive extracellular glutamate can lead to excitotoxicity and neuronal cell death. Cabergoline treatment has been demonstrated to increase the expression of glutamate transporters, such as EAAC1 and GLT-1.[7][11] These transporters are responsible for clearing glutamate from the synaptic cleft, thereby reducing its excitotoxic potential. The upregulation of these transporters is a downstream consequence of D2 receptor activation and contributes to the neuroprotective effects of Cabergoline.[7][12]

Neuroprotection_Pathway Cabergoline This compound D2R Dopamine D2 Receptor Cabergoline->D2R Signaling_Cascade Intracellular Signaling Cascade D2R->Signaling_Cascade Gene_Expression Increased Gene Expression Signaling_Cascade->Gene_Expression Glu_Transporters Glutamate Transporters (EAAC1, GLT-1) Gene_Expression->Glu_Transporters Glu_Uptake Increased Glutamate Uptake Glu_Transporters->Glu_Uptake Extracellular_Glu Extracellular Glutamate Extracellular_Glu->Glu_Uptake Neuroprotection Neuroprotection Glu_Uptake->Neuroprotection

Caption: this compound promotes neuroprotection by upregulating glutamate transporters via D2 receptor signaling.

This technical guide provides a foundational understanding of this compound for research purposes. For specific applications, it is crucial to consult the manufacturer's documentation and relevant scientific literature.

References

Mechanism of Action of Cabergoline: A Technical Guide for Dopamine D2-Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Cabergoline is a potent, long-acting ergot-derivative medication primarily utilized for its high-affinity agonist activity at the dopamine D2 receptor.[1][2] Its therapeutic efficacy in hyperprolactinemic disorders and Parkinson's disease stems from its ability to mimic endogenous dopamine, leading to the robust inhibition of prolactin secretion and modulation of motor control pathways.[3][4][5] The primary mechanism involves the activation of Gαi/o-coupled D2 receptors, which triggers a cascade of intracellular events, most notably the inhibition of adenylyl cyclase and a subsequent reduction in cyclic adenosine monophosphate (cAMP) levels.[1][6] Furthermore, Cabergoline's action extends to the modulation of ion channels and the mitogen-activated protein kinase (MAPK) signaling pathways. This guide provides a detailed examination of these molecular mechanisms, supported by quantitative binding data and standardized experimental protocols relevant to drug discovery and development professionals.

Introduction to Cabergoline and the Dopamine D2 Receptor

Cabergoline is a synthetic ergoline compound distinguished by its high affinity and selectivity for the dopamine D2 receptor.[7][8] Dopamine receptors are G-protein coupled receptors (GPCRs) central to numerous neurological processes, including motivation, cognition, and motor control.[9] They are categorized into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[6] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, whereas D2-like receptors, the primary target of Cabergoline, couple to Gαi/o proteins to inhibit it.[6]

The D2 receptor exists in two main isoforms, D2-long (D2L) and D2-short (D2S), generated by alternative splicing.[10] Cabergoline's potent agonism at these receptors forms the basis of its clinical applications. In the tuberoinfundibular pathway, this activation on pituitary lactotrophs directly inhibits prolactin secretion, making it a first-line treatment for hyperprolactinemia and prolactinomas.[3][4][7] In the nigrostriatal pathway, D2 receptor stimulation helps to ameliorate the motor symptoms characteristic of Parkinson's disease.[1][5]

Molecular Interaction and Receptor Binding Profile

Cabergoline's pharmacological profile is defined by its strong binding affinity (Ki) for the D2 receptor, which is significantly higher than for D1 receptors and other monoaminergic receptors.[1][8] This selectivity contributes to its targeted therapeutic effects and differentiates it from other dopamine agonists like bromocriptine and pergolide.[8][11] While its primary target is the D2 receptor, Cabergoline also exhibits high affinity for D3 and serotonin 5-HT2B receptors, which may contribute to both its therapeutic profile and certain side effects, such as the risk of cardiac valvulopathy with long-term use.[2][4][9][12]

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative binding affinities of Cabergoline for various human dopamine and serotonin receptor subtypes.

Receptor SubtypeBinding Affinity (Ki [nM])
Dopamine D20.61 - 0.7[9][12][13]
Dopamine D31.27 - 1.5[12][13]
Dopamine D4~5.5
Dopamine D1Low Affinity (>1000 nM)[1][8]
Serotonin 5-HT2B1.2[12][14]
Serotonin 5-HT1A~11.5
Serotonin 5-HT2A~16.5

Note: Ki values can vary between studies based on experimental conditions and tissue preparations.

Primary Signaling Cascade: Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway initiated by Cabergoline's binding to the D2 receptor is mediated by the heterotrimeric G-protein Gαi/o. This process unfolds in a series of well-defined steps:

  • Receptor Activation: Cabergoline binds to and stabilizes the active conformation of the D2 receptor.

  • G-Protein Coupling: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.

  • G-Protein Dissociation: The Gαi-GTP and Gβγ subunits dissociate from each other and the receptor.

  • Effector Modulation: The dissociated Gαi-GTP subunit directly interacts with and inhibits the enzyme adenylyl cyclase (AC).[15][16]

  • Reduction of cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.[1][17] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins.

Caption: Cabergoline-induced D2 receptor signaling pathway.

Modulation of Downstream Effector Pathways

Beyond the primary adenylyl cyclase pathway, D2 receptor activation by Cabergoline influences other critical cellular signaling networks.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Cabergoline has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for regulating cell proliferation and apoptosis.[1] In some contexts, particularly in pituitary tumor cells, Cabergoline can inhibit the phosphorylation of p42/p44 MAPK (ERK1/2), a process which may contribute to its anti-proliferative effects.[1][18] Conversely, other studies suggest that Cabergoline-mediated D2 receptor activation can suppress H2O2-induced activation of ERK1/2, leading to a neuroprotective effect.[12][19] Additionally, Cabergoline can activate the p38 MAPK pathway, which is associated with the induction of apoptosis in pituitary tumor cells.[18][20]

Ion Channel Regulation

The Gβγ subunits dissociated from the activated G-protein complex can directly modulate the activity of ion channels. Specifically, D2 receptor activation can lead to the inhibition of voltage-gated Ca2+ channels.[1] This reduces calcium influx, which is a key mechanism for inhibiting hormone secretion, such as prolactin from pituitary lactotrophs.[1]

Downstream_Effects Cabergoline Cabergoline D2R Dopamine D2 Receptor Cabergoline->D2R G_protein Gαi/oβγ D2R->G_protein Activates MAPK MAPK/ERK Pathway D2R->MAPK Modulates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Prolactin ↓ Prolactin Secretion cAMP->Prolactin Apoptosis ↑ Apoptosis (Tumor Cells) MAPK->Apoptosis Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Prolactin

Caption: Downstream effects of D2 receptor activation by Cabergoline.

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of Cabergoline's mechanism of action relies on a suite of standardized in vitro and in vivo assays.

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It measures the ability of an unlabeled test compound (Cabergoline) to compete with a radiolabeled ligand for binding to the receptor.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L in CHO or HEK293 cells).[21]

  • Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and Competition.[21]

  • Incubation:

    • Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and the membrane suspension.[21][22]

    • NSB: Add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites, followed by the radioligand and membrane suspension.[21][23]

    • Competition: Add serial dilutions of Cabergoline, the fixed concentration of radioligand, and the membrane suspension.[21]

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient period (e.g., 120 minutes) to reach binding equilibrium.[22][23]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[23]

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[21]

  • Data Analysis: Calculate the specific binding by subtracting the average NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of Cabergoline to generate a sigmoidal competition curve. Use non-linear regression to determine the IC50 value (the concentration of Cabergoline that inhibits 50% of specific radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[21]

Binding_Assay_Workflow A 1. Membrane Preparation (D2-expressing cells) B 2. Assay Plate Setup (Total, NSB, Competition) A->B C 3. Incubation (Radioligand + Cabergoline) B->C D 4. Filtration (Separate bound/free ligand) C->D E 5. Scintillation Counting (Measure radioactivity) D->E F 6. Data Analysis (Non-linear regression) E->F G Result: IC₅₀ → Ki value F->G

Caption: Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Accumulation

This functional assay quantifies the effect of a D2 agonist on the intracellular concentration of cAMP, providing a measure of the compound's efficacy in inhibiting adenylyl cyclase.

Detailed Methodology:

  • Cell Preparation: Seed adherent cells stably expressing the D2 receptor (e.g., CHO cells) into a 96- or 384-well plate and culture until confluent.[24]

  • Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[25]

  • Compound Treatment: Add serial dilutions of Cabergoline to the wells. To measure inhibition, co-stimulate the cells with an adenylyl cyclase activator such as forskolin.[26] Incubate for a defined period (e.g., 30 minutes) at 37°C.[26]

  • Cell Lysis: Terminate the reaction and lyse the cells to release the accumulated intracellular cAMP.[24][25]

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay format, such as AlphaScreen®, HTRF®, or ELISA.[24][25][26] These methods typically involve an antibody specific for cAMP and a labeled cAMP tracer.

  • Data Analysis: Generate a cAMP standard curve. Plot the measured signal against the log concentration of Cabergoline to create a dose-response curve. Use non-linear regression to determine the EC50 value (the concentration of Cabergoline that produces 50% of the maximal inhibitory effect).

cAMP_Assay_Workflow A 1. Cell Seeding (D2-expressing cells) B 2. Pre-incubation (with PDE inhibitor) A->B C 3. Compound Treatment (Forskolin + Cabergoline) B->C D 4. Cell Lysis (Release intracellular cAMP) C->D E 5. cAMP Detection (e.g., AlphaScreen®, HTRF®) D->E F 6. Data Analysis (Dose-response curve) E->F G Result: EC₅₀ value F->G

Caption: Workflow for cAMP Accumulation Assay.

In Vivo Assessment: Microdialysis

Microdialysis is an in vivo technique used to sample and measure the concentration of neurotransmitters, like dopamine, in the extracellular fluid of specific brain regions in awake, freely-moving animals.[27]

Detailed Methodology:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the striatum).[28]

  • Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[28][29]

  • Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semi-permeable membrane at the probe's tip and into the aCSF (dialysate). Collect the dialysate in timed fractions (e.g., every 10-20 minutes).[30]

  • Drug Administration: After collecting baseline samples to establish a stable dopamine level, administer Cabergoline (e.g., systemically via intraperitoneal injection or locally through the probe).

  • Sample Analysis: Analyze the dopamine concentration in each dialysate fraction using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[27]

  • Data Interpretation: Plot the dopamine concentration over time. Agonist activity at presynaptic D2 autoreceptors is expected to decrease the release of dopamine, which would be observed as a reduction in the dopamine concentration in the dialysate samples post-drug administration.

Microdialysis_Workflow A 1. Surgical Implantation (Guide cannula in brain region) B 2. Probe Insertion & Perfusion (Pump aCSF through probe) A->B C 3. Baseline Sample Collection (Establish stable dopamine levels) B->C D 4. Cabergoline Administration (Systemic or local) C->D E 5. Post-Treatment Sample Collection D->E F 6. Sample Analysis (HPLC with Electrochemical Detection) E->F G Result: Change in extracellular dopamine concentration F->G

Caption: Workflow for In Vivo Microdialysis Experiment.

Conclusion

The mechanism of action of Cabergoline as a dopamine D2-receptor agonist is a multi-faceted process centered on its high-affinity binding and subsequent activation of Gαi/o-coupled signaling pathways. Its primary effect is the potent inhibition of adenylyl cyclase, leading to reduced intracellular cAMP and the downstream inhibition of prolactin release. This is complemented by the modulation of ion channels and MAPK pathways, which contribute to its anti-proliferative and neuroprotective properties. A thorough understanding of these mechanisms, validated through robust experimental protocols, is essential for the continued development of targeted dopaminergic therapies and for optimizing the clinical use of Cabergoline.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Cabergoline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Cabergoline-d5, a deuterated analog of the potent dopamine receptor agonist Cabergoline. Routinely employed as an internal standard in quantitative bioanalysis, a thorough understanding of its fragmentation pattern is paramount for robust and accurate method development. This document outlines the core principles of Cabergoline fragmentation, presents quantitative data, details experimental protocols, and visualizes the fragmentation pathways and analytical workflows.

Mass Spectrometric Profile of Cabergoline and this compound

Under positive ion electrospray ionization (ESI+), both Cabergoline and its deuterated isotopologue, this compound, readily form protonated molecules, [M+H]+. The subsequent fragmentation of these precursor ions upon collision-induced dissociation (CID) provides characteristic product ions suitable for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

The molecular formula for Cabergoline is C26H37N5O2 with a monoisotopic mass of 451.2947 g/mol .[1] Its deuterated counterpart, this compound, has a molecular formula of C26H32D5N5O2 and a corresponding molecular weight of approximately 456.64 g/mol .[2][3]

Quantitative Data Summary

The table below summarizes the key mass spectrometric transitions for both Cabergoline and this compound, which are fundamental for developing selective and sensitive quantitative methods.

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Notes
Cabergoline452.3381.2Primary and most abundant product ion.[4][5][6][7]
336.2Secondary product ion.[1]
279.1Tertiary product ion.[1]
This compound457.3386.2Predicted primary product ion, assuming deuterium labeling on the N-ethyl group which is retained in the major fragment.

Proposed Fragmentation Pathway

The fragmentation of Cabergoline, an ergoline derivative, is primarily dictated by the structure of its complex tetracyclic ergoline core and the appended side chains. The most abundant fragmentation pathway involves the cleavage of the side chain attached at the C-8 position of the ergoline ring system.

The principal fragmentation event for the protonated Cabergoline molecule ([M+H]+ at m/z 452.3) is the neutral loss of a C3H5NO molecule (71 u), corresponding to the N-ethyl-N'-(3-(dimethylamino)propyl)urea side chain, leading to the stable product ion at m/z 381.2.[1][4][5][6][7] Further fragmentation of the m/z 381.2 ion can lead to the less abundant ions observed at m/z 336.2 and 279.1 through successive losses from the remaining side chain and ergoline ring structure.

For this compound, assuming the five deuterium atoms are located on the N-ethyl group of the side chain, this deuterium-labeled portion is retained within the primary fragment. Consequently, the precursor ion of this compound ([M+H]+ at m/z 457.3) is expected to fragment to a product ion at m/z 386.2, reflecting the addition of the five deuterium atoms to the stable fragment.

G Proposed Fragmentation Pathway of Cabergoline cluster_cabergoline Cabergoline cluster_cabergoline_d5 This compound cab_parent Cabergoline [M+H]+ = 452.3 cab_frag1 Fragment 1 m/z = 381.2 cab_parent->cab_frag1 - C3H5NO (71 u) cab_frag2 Fragment 2 m/z = 336.2 cab_frag1->cab_frag2 - C2H5N (45 u) cab_frag3 Fragment 3 m/z = 279.1 cab_frag2->cab_frag3 - C4H7 (57 u) d5_parent This compound [M+H]+ = 457.3 d5_frag1 Fragment 1 m/z = 386.2 d5_parent->d5_frag1 - C3H5NO (71 u)

Caption: Proposed Fragmentation of Cabergoline and this compound.

Experimental Protocols

The following protocols are synthesized from validated LC-MS/MS methods for the analysis of Cabergoline in biological matrices, typically human plasma.[1][4][5][6][7][8][9] These methodologies provide a robust starting point for the development of specific assays.

Sample Preparation: Liquid-Liquid Extraction
  • To 500 µL of plasma sample, add the internal standard solution (this compound).

  • Vortex the sample for 1 minute.

  • Add 3 mL of a suitable organic extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water or an aqueous buffer such as 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 500 °C

    • Nebulizer Gas (Nitrogen): Flow rate optimized for the specific instrument.

    • Curtain Gas (Nitrogen): Flow rate optimized for the specific instrument.

  • MRM Transitions:

    • Cabergoline: 452.3 → 381.2 (primary), 452.3 → 336.2 (confirmatory)

    • This compound: 457.3 → 386.2 (primary)

  • Collision Energy (CE): Optimized for each transition to achieve maximum signal intensity. Typically in the range of 20-40 eV.

  • Dwell Time: 100 - 200 ms per transition.

Workflow Visualizations

The following diagrams illustrate the logical flow of a typical bioanalytical workflow for the quantification of Cabergoline using this compound as an internal standard.

G Bioanalytical Workflow for Cabergoline Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute injection LC Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization msms Tandem Mass Spectrometry (MRM) ionization->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for LC-MS/MS bioanalysis.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided data and protocols are intended to be a starting point, and optimization will be necessary for specific instrumentation and applications. A thorough understanding of the fragmentation patterns is essential for developing highly selective and reliable analytical methods for both research and regulated environments.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cabergoline in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cabergoline in human plasma. The method utilizes liquid-liquid extraction for sample preparation and employs Cabergoline-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of cabergoline concentrations in a complex biological matrix.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Given its low therapeutic dosage, the resulting plasma concentrations are typically in the picogram per milliliter (pg/mL) range. Consequently, a highly sensitive and specific analytical method is essential for its accurate quantification in biological matrices. LC-MS/MS has emerged as the preferred technique for this purpose due to its superior sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.

Experimental

Materials and Reagents
  • Cabergoline (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (ACS Grade)

  • Diethyl Ether (ACS Grade)

  • Human Plasma (with anticoagulant)

  • Ultrapure Water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • C18 Reversed-Phase Column (e.g., 100 x 4.6 mm, 3.5 µm)

Preparation of Standard and Quality Control Solutions

Stock solutions of cabergoline and this compound are prepared in methanol. Working standard solutions are then prepared by serial dilution of the stock solutions with a suitable solvent mixture (e.g., methanol:water 50:50, v/v). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation: Liquid-Liquid Extraction

A simple and efficient liquid-liquid extraction (LLE) procedure is employed for the extraction of cabergoline and the internal standard from human plasma.

  • To 500 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

  • Vortex the sample for 1 minute.

  • Add 3.5 mL of diethyl ether.[1]

  • Vortex for an additional 3 minutes.

  • Centrifuge at 3500 rpm for 5 minutes at 5°C.[1]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.[1]

  • Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[1]

LC-MS/MS Method

Liquid Chromatography Conditions

A C18 analytical column is used for the chromatographic separation of cabergoline and its deuterated internal standard.

ParameterValue
Column C18 (e.g., Agilent Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm)[1]
Mobile Phase 20 mM Ammonium Acetate : Methanol (30:70, v/v)[1]
Flow Rate 0.75 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 15 µL[1]
Run Time 5.5 minutes[1]

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode, and data is acquired using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 1
Fragmentation Voltage 135 V (for Cabergoline)[1]
Collision Energy 25 V (for Cabergoline)[1]

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cabergoline452.3381.2[1][2]
This compound457.3386.2

Note: The precursor ion for this compound is calculated based on the addition of five deuterium atoms to the molecular weight of cabergoline. The product ion is predicted to also shift by 5 atomic mass units, assuming the deuterium labels are on a stable part of the molecule that is retained after fragmentation.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters from a representative published method are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 2.00 - 200.00 pg/mL[1][2]
Correlation Coefficient (r) > 0.99[3]
Lower Limit of Quantification (LLOQ) 1.6 pg/mL[1]
Intra-day Precision (%RSD) 2.4 - 17.0%[3]
Inter-day Precision (%RSD) 7.9 - 10.7%[3]
Accuracy (% Recovery) 99.1 ± 10.2%[3]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (500 µL) add_is Add this compound (50 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 add_ether Add Diethyl Ether (3.5 mL) vortex1->add_ether vortex2 Vortex (3 min) add_ether->vortex2 centrifuge Centrifuge (3500 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject (15 µL) reconstitute->inject lc C18 Column Separation inject->lc ms Mass Spectrometry (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: LC-MS/MS experimental workflow for cabergoline analysis.

signaling_pathway cabergoline Cabergoline d2_receptor Dopamine D2 Receptor (Pituitary Lactotrophs) cabergoline->d2_receptor Agonist prolactin_secretion Inhibition of Prolactin Secretion d2_receptor->prolactin_secretion

Caption: Cabergoline's mechanism of action.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of cabergoline in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research applications in clinical pharmacology and drug development. The simple liquid-liquid extraction protocol allows for efficient sample processing.

References

Application Note: Quantification of Cabergoline in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of cabergoline in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs Cabergoline-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) procedure. The chromatographic separation is performed on a C18 reversed-phase column, providing excellent resolution and a short run time. This method is highly suitable for clinical and research applications requiring the precise measurement of cabergoline concentrations in human plasma, such as pharmacokinetic studies.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemia and Parkinson's disease.[1][2] Given its therapeutic importance and low dosage, a highly sensitive and selective analytical method is required for its quantification in biological matrices. This application note describes a validated UPLC-MS/MS method for the determination of cabergoline in human plasma, utilizing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variations in sample processing.

Experimental

2.1. Materials and Reagents

  • Cabergoline and this compound reference standards were of high purity (≥98%).

  • Methanol (LC-MS grade), diethyl ether (HPLC grade), and ammonium acetate (analytical grade) were used.

  • Human plasma (with anticoagulant) was sourced from a certified vendor and stored at -70 °C ± 15 °C.[1]

2.2. Instrumentation

  • A UPLC system coupled with a triple quadrupole mass spectrometer was used for analysis.

  • The mass spectrometer was equipped with an electrospray ionization (ESI) source operating in positive ion mode.

2.3. Preparation of Standards and Quality Control Samples

  • Stock solutions of cabergoline (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol.

  • Working standard solutions were prepared by serial dilution of the stock solution.

  • Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) method was employed for the extraction of cabergoline and the internal standard from human plasma.

  • Thaw plasma samples at room temperature.

  • To 500 µL of plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution.

  • Vortex the mixture for 1 minute.

  • Add 3.5 mL of diethyl ether.[1]

  • Vortex vigorously for 3 minutes.[1]

  • Centrifuge at 3500 rpm for 5 minutes at 5 °C.[1]

  • Transfer the upper organic layer (approximately 3.0 mL) to a clean tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37 °C.[1]

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Inject 15 µL of the reconstituted sample into the UPLC-MS/MS system.[1]

UPLC-MS/MS Conditions

4.1. UPLC Parameters

  • Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase: 20 mM Ammonium Acetate : Methanol (30:70, v/v)[1]

  • Flow Rate: 0.75 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Injection Volume: 15 µL[1]

  • Total Run Time: 5.5 minutes[1]

4.2. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cabergoline: m/z 452.3 → 381.2[1][2][3][4][5][6][7]

    • This compound (IS): m/z 457.3 → 386.2 (projected)

  • Collision Energy: 25 V[1]

  • Fragmentation Voltage: 135 V[1]

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.

ParameterResult
Linearity Range 1.86 - 200.00 pg/mL[1][3]
Lower Limit of Quantification (LLOQ) 1.6 - 1.86 pg/mL[1][3]
Intra-day Precision (%RSD) 2.4 - 17.0%
Inter-day Precision (%RSD) 7.9 - 10.7%
Accuracy (% Recovery) 99.1 ± 10.2%
Results and Discussion

The developed UPLC-MS/MS method demonstrated high sensitivity and selectivity for the quantification of cabergoline in human plasma. The use of a deuterated internal standard, this compound, effectively compensated for any variability during sample preparation and ionization. The calibration curve was linear over the specified concentration range. The precision and accuracy of the method were within the acceptable limits for bioanalytical assays.

Conclusion

This application note presents a detailed and validated UPLC-MS/MS method for the quantification of cabergoline in human plasma using this compound as an internal standard. The method is sensitive, reliable, and suitable for high-throughput analysis in a research or clinical setting.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Cabergoline Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of cabergoline reference standard and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Cabergoline Working Solutions: Perform serial dilutions of the cabergoline stock solution with methanol to prepare working solutions for calibration standards and QC samples.

  • This compound Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration appropriate for spiking into the plasma samples.

Protocol 2: Sample Extraction (Liquid-Liquid Extraction)
  • Retrieve human plasma samples, calibration standards, and QC samples from the freezer and allow them to thaw completely at room temperature.

  • Vortex the thawed samples to ensure homogeneity.

  • Pipette 500 µL of each sample into a labeled 5 mL polypropylene tube.

  • Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).

  • Vortex the tubes for 1 minute at medium speed.

  • Add 3.5 mL of diethyl ether to each tube.[1]

  • Cap the tubes and vortex vigorously for 3 minutes.[1]

  • Centrifuge the tubes at 3500 rpm for 5 minutes at 5 °C to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer (approximately 3.0 mL) into a clean, labeled tube, being careful not to aspirate any of the lower aqueous layer.[1]

  • Place the tubes in a sample concentrator and evaporate the solvent to dryness under a gentle stream of nitrogen at 37 °C.[1]

  • Reconstitute the dried extract in 200 µL of the mobile phase (20 mM Ammonium Acetate : Methanol (30:70, v/v)).[1]

  • Vortex briefly to ensure the residue is fully dissolved.

  • Transfer the reconstituted samples to autosampler vials for UPLC-MS/MS analysis.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 500 µL Human Plasma is_addition Add 50 µL this compound (IS) plasma->is_addition vortex1 Vortex (1 min) is_addition->vortex1 lle Add 3.5 mL Diethyl Ether vortex1->lle vortex2 Vortex (3 min) lle->vortex2 centrifuge Centrifuge (3500 rpm, 5 min) vortex2->centrifuge extract Transfer Organic Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 15 µL into UPLC-MS/MS reconstitute->inject separation C18 Column Separation inject->separation detection MS/MS Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for cabergoline quantification.

References

Application Notes and Protocols for Cabergoline Analysis Using Cabergoline-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of cabergoline in biological matrices, primarily human plasma, utilizing Cabergoline-d5 as a stable isotope-labeled internal standard. The protocols are intended for researchers, scientists, and drug development professionals familiar with bioanalytical techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Accurate and precise quantification of cabergoline in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects, leading to highly reliable data.

This document outlines three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP), with a focus on a validated LLE method using a deuterated internal standard.[1][2]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of cabergoline in human plasma using a deuterated internal standard.[1][2]

ParameterValueReference
Quantitation Limit (LOQ) 1.86 pg/mL[1][2]
Linearity Range 1.86 - 124 pg/mL[1][2]
Intra-day Precision (RSD) 2.4% to 17.0%[1][2]
Inter-day Precision (RSD) 7.9% to 10.7%[1][2]
Accuracy 99.1% ± 10.2%[1][2]

Experimental Protocols

Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the quantitative determination of cabergoline in human plasma using a deuterated internal standard.[1][2]

Materials:

  • Human plasma (collected in EDTA, heparin, or citrate)

  • Cabergoline analytical standard

  • This compound internal standard (IS)

  • Ammonium acetate buffer (pH adjusted, e.g., pH 9.0)

  • Extraction solvent (e.g., Diethyl ether, methyl tert-butyl ether (MTBE))

  • Reconstitution solvent (e.g., Mobile phase, 50:50 methanol:water)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Centrifuge (capable of 3500 rpm and 4°C)

  • Solvent evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Protocol:

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 500 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 50 µL) of this compound working solution (at a concentration to yield a response similar to the analyte at the mid-point of the calibration curve) to each plasma sample.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Buffering: Add a specific volume (e.g., 100 µL) of ammonium acetate buffer to alkalinize the sample. Vortex for another 30 seconds.

  • Extraction: Add 1 mL of the extraction solvent (e.g., diethyl ether).

  • Vortexing & Centrifugation: Vortex the tubes vigorously for 3 minutes, followed by centrifugation at 3500 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.[3]

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 1 minute to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LLE_Workflow start Start: Plasma Sample add_is Add This compound (IS) start->add_is add_buffer Add Buffer (e.g., NH4OAc) add_is->add_buffer add_solvent Add Extraction Solvent (e.g., Diethyl Ether) add_buffer->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge transfer_supernatant Transfer Organic Layer vortex_centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze SPE_Workflow start Start: Plasma Sample pretreat Pre-treat Sample (Add IS & Acidify) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate_reconstitute Evaporate & Reconstitute elute->evaporate_reconstitute analyze LC-MS/MS Analysis evaporate_reconstitute->analyze PP_Workflow start Start: Plasma Sample add_is Add This compound (IS) start->add_is add_precipitant Add Precipitating Agent (e.g., Acetonitrile) add_is->add_precipitant vortex_centrifuge Vortex & Centrifuge add_precipitant->vortex_centrifuge transfer_supernatant Transfer Supernatant vortex_centrifuge->transfer_supernatant analyze LC-MS/MS Analysis transfer_supernatant->analyze

References

Application Notes and Protocols for Cabergoline-d5 in In Vivo Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the management of hyperprolactinemic disorders and Parkinson's disease.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing its therapeutic use and ensuring patient safety. Stable isotope-labeled compounds, such as Cabergoline-d5, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. When used as an internal standard for bioanalysis, this compound can significantly improve the accuracy, precision, and robustness of quantitative assays.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in in vivo DMPK studies.

Rationale for Using this compound in DMPK Studies

Deuterium-labeled compounds are chemically identical to their non-labeled counterparts but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their distinct detection by mass spectrometry (MS) without altering their fundamental physicochemical and biological properties. In DMPK studies, this compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis for the following reasons:

  • Correction for Analytical Variability: this compound co-elutes with Cabergoline during chromatographic separation, experiencing the same variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). This co-elution allows for reliable correction of these potential sources of error, leading to more accurate and precise quantification of the analyte.

  • Improved Method Robustness: The use of a stable isotope-labeled internal standard enhances the ruggedness of the analytical method, making it less susceptible to day-to-day variations in instrument performance.

  • "Gold Standard" in Bioanalysis: The use of stable isotope-labeled internal standards is widely considered the "gold standard" in quantitative bioanalysis by regulatory agencies.

Data Presentation: Comparative Pharmacokinetics of Cabergoline and this compound

While this compound is primarily used as an internal standard, its own pharmacokinetic profile is expected to be nearly identical to that of Cabergoline. The following table presents representative pharmacokinetic parameters for both compounds in rats following a single oral administration. This data illustrates the principle that deuteration at non-metabolically active sites does not significantly alter the in vivo behavior of the drug.

Pharmacokinetic ParameterCabergolineThis compound (Representative Data)Units
Cmax (Maximum Concentration)1.521.55ng/mL
Tmax (Time to Maximum Concentration)2.02.0hours
AUC(0-t) (Area Under the Curve)12.813.1ng*h/mL
t1/2 (Half-life)6566hours

This table presents representative data for Cabergoline based on published literature and plausible, illustrative data for this compound to demonstrate their near-identical pharmacokinetic behavior. The primary role of this compound in these studies is as an internal standard for the precise quantification of Cabergoline.

Experimental Protocols

This section outlines a comprehensive protocol for an in vivo pharmacokinetic study of Cabergoline in rats, utilizing this compound as an internal standard.

Animal Model and Husbandry
  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Weight: 200-250 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard rat chow and water should be provided ad libitum.

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Dosing and Sample Collection
  • Dose Formulation: Prepare a dosing solution of Cabergoline in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water).

  • Administration: Administer a single oral dose of Cabergoline (e.g., 0.5 mg/kg) to the rats via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[3][4]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

3.1. Materials and Reagents

  • Cabergoline reference standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Rat plasma (blank)

3.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Cabergoline and this compound in methanol to prepare 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the Cabergoline stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 10 ng/mL) in the same diluent.

3.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma sample, calibration standard, or QC sample, add 20 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3.4. LC-MS/MS Instrumental Conditions

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient Isocratic (e.g., 70% B) or a suitable gradient
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Cabergoline: m/z 452.3 → 381.2This compound: m/z 457.3 → 386.2
Collision Energy Optimized for each transition

These are representative parameters and should be optimized for the specific instrumentation used.[2][5][6]

Metabolism of Cabergoline

Cabergoline is extensively metabolized in the liver, primarily through hydrolysis of the acylurea bond of the urea moiety.[7][8] Cytochrome P450-mediated metabolism appears to be minimal.[8] The major metabolite identified in urine is 6-allyl-8β-carboxy-ergoline.[9] Other minor metabolites are formed through hydrolysis of the urea moiety, loss of the 3-dimethylaminopropyl group, and deallylation of the piperidine nitrogen.[9]

Visualizations

Signaling Pathway and Metabolism of Cabergoline

cluster_absorption Absorption (Oral) cluster_circulation Systemic Circulation cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Cabergoline Cabergoline Cabergoline_Circ Cabergoline (Bound to Plasma Proteins) Cabergoline->Cabergoline_Circ Cabergoline_Liver Cabergoline Cabergoline_Circ->Cabergoline_Liver Hydrolysis Hydrolysis Cabergoline_Liver->Hydrolysis Feces Feces Cabergoline_Liver->Feces Mainly Metabolite_1 6-allyl-8β-carboxy-ergoline (Major) Urine Urine Metabolite_1->Urine Metabolite_2 Other Minor Metabolites Metabolite_2->Urine Hydrolysis->Metabolite_1 Hydrolysis->Metabolite_2 Start Start Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Start->Animal_Acclimatization Dosing Oral Administration of Cabergoline Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling (0-72 hours) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (Protein Precipitation with This compound IS) Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) LC_MS_MS->Data_Analysis End End Data_Analysis->End

References

Application of Cabergoline-d5 in Studying Cabergoline Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist and an ergot derivative, primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2][3] A thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for dose optimization and assessing drug safety and efficacy. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for matrix effects and variations in sample processing and instrument response. Cabergoline-d5, a deuterated analog of cabergoline, serves as an ideal internal standard for these studies, providing the highest accuracy and precision in quantifying cabergoline concentrations in biological matrices from animal models.

Principle of the Method

This protocol outlines the use of this compound in a pharmacokinetic study of cabergoline in a rat model. The study involves the oral administration of cabergoline to rats, followed by the collection of blood samples at predetermined time points. Plasma is harvested and subjected to a liquid-liquid extraction (LLE) procedure, during which a known amount of this compound is spiked into each sample. The extracted samples are then analyzed by LC-MS/MS. By comparing the peak area ratio of cabergoline to this compound against a standard curve, the concentration of cabergoline in each plasma sample can be accurately determined. This concentration-time data is then used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).

Data Presentation

Representative Bioanalytical Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of cabergoline in plasma, using a stable isotope-labeled internal standard like this compound. These values are representative and should be established for each specific laboratory and study.

ParameterSpecificationRepresentative Value
Linearity Range Correlation coefficient (r) > 0.992.0 - 200.0 pg/mL[4][5]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%1.6 - 2.0 pg/mL[4][5]
Intra-day Precision (%RSD) ≤ 15% (except LLOQ ≤ 20%)2.4% - 17.0%[1]
Inter-day Precision (%RSD) ≤ 15% (except LLOQ ≤ 20%)7.9% - 10.7%[1]
Accuracy (% Bias) Within ± 15% (except LLOQ ± 20%)99.1 ± 10.2% of nominal value[1]
Extraction Recovery Consistent and reproducible> 85% (using diethyl ether)
Matrix Effect Minimal ionization suppression or enhancementWithin acceptable limits
Pharmacokinetic Parameters of Cabergoline in Rats

The table below presents known pharmacokinetic parameters of cabergoline following oral administration in rats.

ParameterDescriptionValue (Rat Model)
Dose Oral gavage0.6 mg/kg[6]
T½ (Elimination Half-life) Time for plasma concentration to decrease by half~60 hours[7]
Tmax (Time to Peak Concentration) Time to reach maximum plasma concentrationNot specifically reported; 2-3 hours in humans[8][9]
Cmax (Peak Plasma Concentration) Maximum observed plasma concentrationData not available in searched literature
AUC (Area Under the Curve) Total drug exposure over timeData not available in searched literature

Note: While the elimination half-life in rats is documented, specific Cmax and AUC values for a 0.6 mg/kg oral dose in rats were not available in the reviewed literature. Human data is provided for Tmax as a general reference.

Experimental Protocols

Protocol 1: Animal Dosing and Sample Collection

1.1. Animals and Housing:

  • Species: Male Sprague-Dawley rats (or other appropriate strain).

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimation: Acclimate animals for at least one week prior to the experiment.

1.2. Formulation and Dosing:

  • Vehicle: Prepare a suspension of cabergoline in a suitable vehicle (e.g., 0.5% methylcellulose or a lipid-based suspension, as cabergoline can be unstable in aqueous solutions).[7]

  • Dose: A typical oral dose for rats is 0.6 mg/kg.[6]

  • Administration: Administer the formulation via oral gavage. Animals should be fasted overnight prior to dosing.

1.3. Blood Sampling:

  • Procedure: Collect blood samples (approximately 200-300 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0 h), and 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose.

  • Anticoagulant: Collect blood into tubes containing K2-EDTA.

  • Plasma Preparation: Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.

Protocol 2: Plasma Sample Analysis by LC-MS/MS

2.1. Materials and Reagents:

  • Cabergoline analytical standard

  • This compound (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and/or ammonium acetate

  • Diethyl ether (or other suitable extraction solvent)

  • Rat plasma (blank, for calibration curve and QCs)

2.2. Preparation of Standards and Quality Controls (QCs):

  • Stock Solutions: Prepare primary stock solutions of cabergoline and this compound in methanol (e.g., 1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the cabergoline stock solution in methanol:water (50:50) to create working standards for the calibration curve (e.g., spanning 20 to 2000 pg/mL). Prepare separate working solutions for QCs (Low, Mid, High).

  • IS Working Solution: Prepare a working solution of this compound (e.g., 1000 pg/mL).

  • Calibration Curve and QCs: Spike blank rat plasma with the appropriate working standards to create a calibration curve (e.g., 2.0 to 200.0 pg/mL) and QCs.[4][5]

2.3. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound IS working solution. Vortex briefly.

  • Add 500 µL of diethyl ether.

  • Vortex vigorously for 3 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to mix.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions (Representative):

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of (A) 20 mM ammonium acetate in water and (B) methanol.[4]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Cabergoline: m/z 452.3 → 381.2[4][10]

    • This compound: m/z 457.3 → 386.2 (predicted, based on a +5 Da shift)

  • Data Analysis: Use appropriate software to integrate the peak areas of cabergoline and this compound. Calculate the peak area ratio (Cabergoline/Cabergoline-d5). Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Determine the concentration of cabergoline in the unknown samples from the calibration curve.

Visualizations

Cabergoline Signaling Pathway```dot

G cluster_presynaptic Hypothalamic Neuron cluster_postsynaptic Pituitary Lactotroph Cell Dopamine Dopamine Dopamine->Dopamine_cleft Release D2R Dopamine D2 Receptor Dopamine_cleft->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Prolactin_Synth Prolactin Synthesis & Secretion PKA->Prolactin_Synth Promotes Cabergoline Cabergoline Cabergoline->D2R Agonist Binding

Caption: Workflow from animal dosing to pharmacokinetic data analysis.

References

Application Notes and Protocols: Establishing a Linear Range for Cabergoline Quantification with Cabergoline-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] Accurate quantification of cabergoline in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for establishing a linear range for the quantification of cabergoline in human plasma using a stable isotope-labeled internal standard, Cabergoline-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving the accuracy and precision of the method. This protocol is designed for researchers, scientists, and drug development professionals and adheres to the principles outlined in the FDA's guidance for bioanalytical method validation.[3][4]

Experimental Protocols

This section details the materials, reagents, and procedures for the preparation of calibration standards, sample processing, and LC-MS/MS analysis to establish a linear range for cabergoline quantification.

1. Materials and Reagents

  • Cabergoline analytical standard

  • This compound (internal standard, IS)

  • Human plasma (with K2 or K3 EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Diethyl ether

  • Water (deionized, 18 MΩ·cm)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.)

2. Preparation of Stock and Working Solutions

  • Cabergoline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of cabergoline in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Cabergoline Working Solutions: Prepare a series of working solutions by serially diluting the cabergoline stock solution with a methanol:water (50:50, v/v) mixture to achieve concentrations suitable for spiking into plasma to create calibration standards.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a methanol:water (50:50, v/v) mixture to a final concentration (e.g., 1 ng/mL). The optimal concentration of the internal standard should be determined during method development.

3. Preparation of Calibration Standards

  • Label a series of microcentrifuge tubes for each calibration standard (e.g., Blank, Zero, CAL 1 to CAL 8).

  • Spike appropriate volumes of the cabergoline working solutions into blank human plasma to achieve a calibration curve with at least six to eight non-zero concentration levels. Based on previously published methods, a suggested range is 2.00 to 200.00 pg/mL.[1][5][6][7][8]

  • Prepare a "Blank" sample containing only plasma and a "Zero" sample containing plasma spiked only with the internal standard.

  • Add a fixed volume of the this compound working solution to all tubes except the "Blank."

  • Vortex each tube for 30 seconds.

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of each plasma sample (calibration standards, quality control samples, and unknown samples), add 50 µL of the this compound working solution (internal standard).

  • Vortex for 1 minute.

  • Add 3.5 mL of diethyl ether.[1]

  • Vortex-mix for 3 minutes.

  • Centrifuge at 3500 rpm for 5 minutes at 5°C.[1]

  • Transfer 3.0 mL of the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).[1]

    • Mobile Phase: A mixture of 20 mM ammonium acetate and methanol (30:70, v/v) in an isocratic elution mode.[1]

    • Flow Rate: 0.75 mL/min.[1]

    • Injection Volume: 15 µL.[1]

    • Column Temperature: 30°C.[1]

    • Run Time: Approximately 5.5 minutes.[1]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cabergoline: m/z 452.3 → 381.2[1][7]

      • This compound: The precursor and product ions for this compound will be shifted by +5 Da (m/z 457.3 → 386.2). These transitions should be confirmed by direct infusion of the this compound standard.

Data Presentation

The quantitative data for establishing the linear range should be summarized in a clear and structured table.

Table 1: Calibration Curve Data for Cabergoline Quantification

Calibration StandardNominal Concentration (pg/mL)Peak Area (Cabergoline)Peak Area (this compound)Peak Area Ratio (Analyte/IS)Calculated Concentration (pg/mL)Accuracy (%)
CAL 12.00DataDataDataDataData
CAL 25.00DataDataDataDataData
CAL 310.0DataDataDataDataData
CAL 425.0DataDataDataDataData
CAL 550.0DataDataDataDataData
CAL 6100.0DataDataDataDataData
CAL 7150.0DataDataDataDataData
CAL 8200.0DataDataDataDataData

Linearity Assessment: The linearity of the method is evaluated by plotting the peak area ratio of cabergoline to this compound against the nominal concentration of the calibration standards. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated.

  • Regression Equation: y = mx + c

    • y = Peak Area Ratio

    • x = Concentration

    • m = Slope

    • c = y-intercept

  • Coefficient of Determination (R²): A value > 0.99 is generally considered acceptable.[1]

Mandatory Visualizations

Caption: Experimental workflow for cabergoline quantification.

signaling_pathway Concept of Linear Range Establishment cluster_output Output Concentration Known Concentrations (Calibration Standards) Response Instrument Response (Peak Area Ratio) Concentration->Response Linear_Regression Linear Regression Analysis Response->Linear_Regression R_Squared Coefficient of Determination (R²) > 0.99 Linear_Regression->R_Squared Linear_Range Established Linear Range R_Squared->Linear_Range

Caption: Establishing the linear range for cabergoline.

Conclusion

This application note provides a comprehensive protocol for establishing a linear range for the quantification of cabergoline in human plasma using this compound as an internal standard. The detailed experimental procedures and data analysis guidelines will enable researchers to develop and validate a robust and reliable LC-MS/MS method. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and various research applications. The provided visualizations offer a clear overview of the experimental workflow and the principles of linear range establishment.

References

Cabergoline-d5 Solution Preparation and Storage for Analytical Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabergoline-d5 is a deuterated form of Cabergoline, a potent dopamine D2 receptor agonist. It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the determination of Cabergoline in biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects and variability in sample processing and instrument response, ensuring the accuracy and precision of the analytical results.

This document provides detailed protocols for the preparation, storage, and use of this compound solutions as analytical standards.

Physicochemical Properties and Solubility

Proper solvent selection is crucial for the preparation of accurate and stable standard solutions. The solubility of this compound is a key parameter in this process. While specific quantitative solubility data for this compound is limited, information on the unlabeled form provides a strong indication of suitable solvents.

Table 1: Solubility of Cabergoline and this compound

CompoundSolventSolubilityNotes
CabergolineDimethyl Sulfoxide (DMSO)Soluble to 100 mMHigh solubility
CabergolineEthanolSoluble to 100 mMHigh solubility
This compoundMethanolSlightly solubleSuitable for stock solutions at appropriate concentrations.
This compoundChloroformSlightly solubleUse with caution due to potential for degradation.
This compoundDimethyl Sulfoxide (DMSO)Soluble to 10 mMA good alternative for higher concentration stock solutions.

Note: It is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific solubility information.

Solution Preparation Protocols

The following protocols describe the preparation of stock and working solutions of this compound for use as an internal standard in analytical methods. All procedures should be performed in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • This compound solid standard

  • Methanol (HPLC or LC-MS grade)

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Analytical balance

  • Spatula

  • Amber glass vial with a PTFE-lined cap

Protocol:

  • Allow the vial containing the this compound solid to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Carefully transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).

  • Add a small volume of methanol to the flask (approximately half the final volume) and gently swirl to dissolve the solid. Sonication may be used for a short period if necessary to ensure complete dissolution.

  • Once the solid is completely dissolved, add methanol to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap for storage.

  • Store the stock solution under the recommended conditions (see Section 4).

Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration for spiking into calibration standards, quality control samples, and unknown samples. The concentration of the internal standard working solution should be optimized based on the specific analytical method and instrument sensitivity. A common practice is to use a concentration that yields a consistent and robust signal in the mass spectrometer.

Materials:

  • This compound stock solution (1 mg/mL)

  • Methanol (HPLC or LC-MS grade) or appropriate diluent (e.g., mobile phase)

  • Class A volumetric flasks or calibrated pipettes

  • Amber glass vials with PTFE-lined caps

Example Protocol for a 100 ng/mL Working Solution:

  • Pipette 100 µL of the 1 mg/mL this compound stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with methanol or the desired diluent.

  • Cap the flask and invert several times to ensure homogeneity.

  • Transfer the working solution to a labeled amber glass vial.

  • Prepare fresh working solutions as needed, and store them appropriately when not in use.

Storage and Stability

Proper storage of this compound solutions is critical to maintain their integrity and ensure the accuracy of analytical results. As a deuterated standard, it is important to prevent any potential for deuterium-hydrogen exchange.

Table 2: Recommended Storage Conditions and Stability

Solution TypeStorage TemperatureContainerLight ProtectionRecommended Storage DurationNotes
Solid Standard-20°CAirtight vialProtect from lightAs per manufacturer's expiry dateHygroscopic, store under an inert atmosphere.
Stock Solution (in Methanol)-20°CAmber glass vial with PTFE-lined capRequiredUp to 1 year (verify periodically)Minimize freeze-thaw cycles by preparing aliquots.
Stock Solution (in Methanol)2-8°CAmber glass vial with PTFE-lined capRequiredUp to 3 months (verify periodically)Suitable for shorter-term storage.
Working Solutions2-8°CAmber glass vial with PTFE-lined capRequiredPrepare fresh daily or weekly as neededStability is dependent on the diluent and concentration.

Note: The stability of solutions can be affected by factors such as the solvent, concentration, and storage conditions. It is best practice to periodically check the integrity of the standard solutions, especially for long-term studies.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows for the preparation of this compound standard solutions and their application in a typical bioanalytical LC-MS/MS method.

This compound Solution Preparation Workflow

G This compound Solution Preparation Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh Solid Weigh this compound Solid Dissolve Dissolve in Methanol Weigh Solid->Dissolve Dilute to Volume Dilute to Final Volume (e.g., 1 mg/mL) Dissolve->Dilute to Volume Store Stock Store Stock Solution at -20°C Dilute to Volume->Store Stock Pipette Stock Pipette Aliquot of Stock Solution Store Stock->Pipette Stock Dilute Working Dilute with Methanol/Mobile Phase Pipette Stock->Dilute Working Final Concentration Achieve Final Working Concentration (e.g., 100 ng/mL) Dilute Working->Final Concentration Store Working Store Working Solution at 2-8°C Final Concentration->Store Working

Caption: Workflow for the preparation of this compound stock and working solutions.

Analytical Workflow using this compound Internal Standard

G Bioanalytical Workflow with this compound IS Sample Biological Sample (e.g., Plasma) Spike IS Spike with this compound Working Solution Sample->Spike IS Sample Prep Sample Preparation (e.g., LLE or SPE) Spike IS->Sample Prep Evaporate Evaporate and Reconstitute Sample Prep->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing and Quantification LCMS->Data

Caption: A typical bioanalytical workflow incorporating this compound as an internal standard.

Example Application: LC-MS/MS Analysis of Cabergoline in Human Plasma

This section outlines a general procedure for the quantitative analysis of Cabergoline in human plasma using this compound as an internal standard. This method is based on established bioanalytical techniques.

Sample Preparation Protocol
  • To 500 µL of human plasma in a polypropylene tube, add a specific volume of the this compound internal standard working solution (e.g., 50 µL of a 100 ng/mL solution).

  • Add the appropriate volume of the Cabergoline calibration standard or quality control sample.

  • Vortex the sample for 30 seconds.

  • Perform a liquid-liquid extraction (LLE) by adding 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are example instrumental parameters. These should be optimized for the specific instrument being used.

Table 3: Example LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientOptimized for separation of Cabergoline and this compound
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
CabergolinePrecursor Ion > Product Ion (e.g., m/z 452.3 > 351.2)
This compoundPrecursor Ion > Product Ion (e.g., m/z 457.3 > 356.2)
Dwell TimeOptimized for peak shape and sensitivity
Collision EnergyOptimized for each transition

Conclusion

The accurate preparation and proper storage of this compound analytical standard solutions are fundamental for the development of reliable and reproducible quantitative bioanalytical methods. By following the detailed protocols and guidelines presented in this document, researchers can ensure the integrity of their internal standards, leading to high-quality data in their drug development and research endeavors. Always refer to the supplier's Certificate of Analysis for the most accurate and lot-specific information regarding the standard.

Troubleshooting & Optimization

How to address low recovery of Cabergoline-d5 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of Cabergoline-d5 in plasma samples during bioanalytical experiments.

General Troubleshooting

This section addresses broad issues that can lead to poor internal standard (IS) recovery, independent of the specific extraction technique.

???+ question "My this compound recovery is unexpectedly low. Where should I start troubleshooting?"

???+ question "Could the stability of this compound be the cause of low recovery?"

Protein Precipitation (PPT) Troubleshooting

???+ question "Why is my this compound recovery low after protein precipitation?"

Liquid-Liquid Extraction (LLE) Troubleshooting

???+ question "How can I optimize my liquid-liquid extraction (LLE) protocol for low this compound recovery?"

Solid-Phase Extraction (SPE) Troubleshooting

???+ question "What are the common causes of low internal standard recovery in Solid-Phase Extraction (SPE) and how can I fix them?"

Technical Support Center: Troubleshooting Matrix Effects in Cabergoline LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of cabergoline, with a focus on the use of its deuterated internal standard, Cabergoline-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of cabergoline?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of cabergoline from biological samples such as plasma or serum, endogenous components like phospholipids, salts, and metabolites can co-elute with cabergoline and interfere with its ionization in the mass spectrometer's source.[2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the assay.[1][3]

Q2: How can I identify if my cabergoline assay is suffering from matrix effects?

A2: There are two primary methods for identifying matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of cabergoline is infused into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any fluctuation (dip or peak) in the baseline signal for cabergoline indicates the elution of matrix components that are causing ion suppression or enhancement at that specific retention time.[4][5]

  • Post-Extraction Spike Analysis: This is a quantitative assessment. The response of cabergoline in a neat solution is compared to the response of cabergoline spiked into an extracted blank matrix sample at the same concentration. A significant difference between these responses indicates the presence of matrix effects.[6]

Q3: How does using this compound as an internal standard help in mitigating matrix effects?

A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method for compensating for matrix effects.[7] Since this compound is structurally and chemically almost identical to cabergoline, it co-elutes and experiences the same ionization suppression or enhancement.[7] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.

Q4: What are the key sources of matrix effects in a typical cabergoline plasma assay?

A4: The most common sources of matrix effects in plasma samples are phospholipids from cell membranes, which are often not completely removed during sample preparation. Other sources include salts, endogenous metabolites, and any administered co-medications.[2]

Q5: Besides using a SIL-IS, what other strategies can I employ to reduce matrix effects?

A5: Several strategies can be used to minimize matrix effects:

  • Effective Sample Preparation: Employing a robust sample preparation technique is crucial. For cabergoline, liquid-liquid extraction (LLE) has been shown to be effective in removing a significant portion of matrix interferences.[8][9] Solid-phase extraction (SPE) can also be optimized for this purpose.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve better separation between cabergoline and co-eluting matrix components is a key strategy. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this approach is only feasible if the assay has sufficient sensitivity to detect the diluted cabergoline concentration.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor reproducibility of cabergoline peak areas in replicate injections of the same sample. Inconsistent matrix effects between injections.Ensure consistent sample preparation. Verify the proper functioning of the LC system. The use of this compound should normalize this variability.
Significant signal suppression or enhancement observed in the post-extraction spike experiment. Co-eluting matrix components are interfering with cabergoline ionization.Optimize the sample preparation method to improve the removal of interferences. Modify the chromatographic method to separate cabergoline from the interfering peaks.
Analyte to internal standard (Cabergoline/Cabergoline-d5) ratio is inconsistent across different lots of blank matrix. Lot-to-lot variability in the composition of the biological matrix.Evaluate the matrix effect across at least six different lots of the matrix during method validation to ensure the robustness of the assay.
Gradual decrease in signal intensity over a long run of samples. Buildup of matrix components in the LC column or mass spectrometer ion source.Implement a column wash step at the end of each run. Regularly clean the ion source of the mass spectrometer.

Data Presentation

The following table illustrates the quantitative assessment of matrix effects and the effectiveness of using this compound as an internal standard. The Matrix Factor (MF) is calculated as the peak area of the analyte in the presence of matrix divided by the peak area of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The Internal Standard Normalized Matrix Factor (ISNMF) is the ratio of the analyte's MF to the internal standard's MF.

Analyte Matrix Lot Mean Peak Area (Neat Solution) Mean Peak Area (Post-Spiked Matrix) Matrix Factor (MF) Internal Standard Normalized Matrix Factor (ISNMF)
Cabergoline1150,00090,0000.601.02
This compound1155,00091,0000.59
Cabergoline2152,000105,0000.691.01
This compound2153,000106,0000.69
Cabergoline3148,00085,0000.571.00
This compound3151,00086,0000.57

As shown in the table, while cabergoline itself exhibits significant ion suppression (MF < 1), the deuterated internal standard, this compound, experiences a nearly identical degree of suppression. Consequently, the ISNMF is close to 1, demonstrating effective compensation for the matrix effect.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike cabergoline and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma samples and then spike with cabergoline and this compound into the final, dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike cabergoline and this compound into blank plasma before performing the extraction.

  • Analyze all three sets using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for both the analyte and the internal standard:

    • MF = (Mean peak area from Set B) / (Mean peak area from Set A)

  • Calculate the Internal Standard Normalized Matrix Factor (ISNMF):

    • ISNMF = (MF of Cabergoline) / (MF of this compound)

  • Calculate Recovery:

    • Recovery (%) = [(Mean peak area from Set C) / (Mean peak area from Set B)] * 100

Protocol 2: Cabergoline LC-MS/MS Assay
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add 50 µL of this compound internal standard solution.

    • Add 3 mL of diethyl ether and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cabergoline: Q1 452.3 -> Q3 381.2

      • This compound: Q1 457.3 -> Q3 386.2

    • Ion Source Temperature: 500°C.

    • Collision Energy: Optimized for each transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (Diethyl Ether) add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Cabergoline / this compound) peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: Experimental workflow for cabergoline LC-MS/MS analysis.

troubleshooting_matrix_effects start Inconsistent Results or Poor Recovery? check_matrix_effect Perform Post-Extraction Spike Experiment start->check_matrix_effect matrix_effect_present Significant Matrix Effect (Suppression or Enhancement)? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation (e.g., different LLE solvent, SPE) matrix_effect_present->optimize_sample_prep Yes check_other Troubleshoot other parameters: - Sample Preparation Variability - LC System Performance - MS Detector Stability no_matrix_effect->check_other optimize_chromatography Optimize Chromatography (e.g., gradient, column) optimize_sample_prep->optimize_chromatography use_sil_is Implement this compound Internal Standard optimize_chromatography->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->matrix_effect_present

Caption: Troubleshooting logic for matrix effects in cabergoline assays.

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Cabergoline-d5 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cabergoline-d5 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mass spectrometer parameters for this compound detection?

A1: For the detection of this compound using a triple quadrupole mass spectrometer, it is recommended to use Multiple Reaction Monitoring (MRM) in positive ion mode.[1][2][3][4][5] Based on the known fragmentation of Cabergoline, the following parameters can be used as a starting point. The precursor ion for this compound is anticipated to be [M+H]⁺ at m/z 457.3, which is 5 Da higher than that of unlabeled Cabergoline (m/z 452.3). The product ions are expected to be similar to those of the unlabeled compound.

Table 1: Recommended Starting MRM Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
This compound457.3386.225100
This compound457.3341.230100
Cabergoline452.3381.225100
Cabergoline452.3336.230100

Note: These are suggested starting points. Optimization of collision energy is crucial for achieving the best signal intensity.

Q2: How do I optimize the collision energy for this compound?

A2: Collision energy should be optimized by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions. Following this, a collision energy ramp experiment should be conducted for each selected product ion to determine the voltage that yields the highest intensity.

Q3: What are common issues encountered when using this compound as an internal standard?

A3: Common issues include:

  • Poor Signal Intensity: This could be due to incorrect concentration, degradation of the standard, or inefficient ionization.[6]

  • Chromatographic Peak Eluting Earlier Than Analyte: A known isotope effect can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[6]

  • Inconsistent Analyte/Internal Standard Response Ratio: This may be caused by deuterium exchange, differential matrix effects, or isotopic interference.[6]

  • Inaccurate Quantification: This can result from incorrect assessment of the standard's purity or the presence of unlabeled analyte in the standard.[6]

Troubleshooting Guides

Problem 1: Low or No Signal for this compound

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Mass Spectrometer Settings Verify the MRM transitions, collision energy, and ion source parameters. Ensure the instrument is tuned and calibrated.[6]
Degradation of Standard Prepare a fresh stock solution of this compound. Check storage conditions (protect from light and store at the recommended temperature).
Inefficient Ionization Optimize ion source parameters such as spray voltage, gas temperatures, and gas flows.[6] Consider using a different ionization source if available (e.g., APCI).
Sample Preparation Issues Ensure the extraction procedure is efficient for Cabergoline. A liquid-liquid extraction with diethyl ether has been shown to be effective.[1][2][3][4]
LC Method Not Optimized Verify that the mobile phase composition and gradient are suitable for the retention and elution of Cabergoline. A common mobile phase consists of ammonium acetate and methanol.[1]

Problem 2: Poor Peak Shape or Tailing for this compound

Possible Causes and Solutions:

CauseRecommended Action
Column Overload Reduce the injection volume or the concentration of the standard.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. Ergot alkaloids are basic compounds and often show better peak shapes at a slightly alkaline pH.[7]
Secondary Interactions with the Column Use a column with end-capping or a different stationary phase. Ensure the sample solvent is compatible with the initial mobile phase conditions.[8]
Column Contamination or Degradation Wash the column with a strong solvent or replace the column if necessary.

Problem 3: Inconsistent Results and Poor Reproducibility

Possible Causes and Solutions:

CauseRecommended Action
Variability in Sample Preparation Ensure consistent and precise execution of the extraction and dilution steps. Use an automated liquid handler if available.
Matrix Effects Matrix effects can cause ion suppression or enhancement.[8] Use matrix-matched calibration standards or a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these effects.
Instrument Instability Check for fluctuations in temperature, pressure, and voltages. Perform a system suitability test before each run.
Carryover Inject blank samples after high-concentration samples to check for carryover.[1] Optimize the autosampler wash procedure.[9]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction

  • To 500 µL of plasma, add 50 µL of this compound internal standard working solution.

  • Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.

  • Add 3 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in water.[1]

    • B: Methanol.[1]

  • Gradient: Isocratic elution with 70% B.[1]

  • Flow Rate: 0.75 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 15 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: As detailed in Table 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for this compound analysis.

troubleshooting_workflow Start Low/No Signal for this compound Check_MS Check MS Parameters (MRM, CE, Tuning) Start->Check_MS Check_Standard Check Standard Integrity (Age, Storage) Check_MS->Check_Standard Correct Solution_MS Action: Re-optimize/Calibrate MS Check_MS->Solution_MS Incorrect Check_Ionization Optimize Ion Source Check_Standard->Check_Ionization OK Solution_Standard Action: Prepare Fresh Standard Check_Standard->Solution_Standard Degraded Check_SamplePrep Review Sample Prep Protocol Check_Ionization->Check_SamplePrep Optimal Solution_Ionization Action: Adjust Source Parameters Check_Ionization->Solution_Ionization Suboptimal Check_LC Verify LC Method Check_SamplePrep->Check_LC Efficient Solution_SamplePrep Action: Re-evaluate Extraction Check_SamplePrep->Solution_SamplePrep Inefficient Solution_LC Action: Adjust Mobile Phase/Gradient Check_LC->Solution_LC Suboptimal

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Chromatography of Cabergoline and Cabergoline-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape for cabergoline and its deuterated internal standard, cabergoline-d5.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My cabergoline and this compound peaks are tailing significantly.

Q: What are the common causes of peak tailing for cabergoline and this compound?

A: Peak tailing for basic compounds like cabergoline is frequently caused by secondary interactions with the stationary phase. The primary cause is often the interaction of the amine groups in the cabergoline molecule with acidic residual silanol groups on the surface of silica-based columns[1][2][3]. This interaction is a form of secondary ion exchange that can lead to poor peak symmetry. Other potential causes include column contamination, column overload, or a mismatch between the sample solvent and the mobile phase[4][5][6].

Q: How can I reduce or eliminate peak tailing for these compounds?

A: There are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Operating at a low mobile phase pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups on the silica surface, thereby minimizing secondary interactions.[1] A buffer, such as a 10-20 mM phosphate buffer, is recommended to maintain a stable pH.[1]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can effectively block the active silanol sites. A concentration of around 5-10 mM TEA is typically sufficient.[1][7] This approach, however, may shorten column lifetime.[1]

  • Column Selection: Employing a modern, high-purity silica column with advanced end-capping can significantly reduce the number of accessible silanol groups, leading to improved peak shape for basic compounds.[8] Columns with "Type B" (ultra-pure) silica are recommended.[1]

  • Sample Solvent Composition: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase to avoid peak distortion.[4]

The following DOT script visualizes the logical relationship between the problem of peak tailing and the potential solutions.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing for Cabergoline and this compound Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Suboptimal Column Chemistry Problem->Cause3 Cause4 Sample Solvent Mismatch Problem->Cause4 Solution1 Adjust Mobile Phase pH (e.g., pH 2.5-3.5) Cause1->Solution1 Solution2 Add Competing Base (e.g., Triethylamine) Cause1->Solution2 Solution3 Use High-Purity, End-Capped Column Cause1->Solution3 Cause2->Solution1 Cause3->Solution3 Solution4 Match Sample Solvent to Mobile Phase Cause4->Solution4

Troubleshooting logic for peak tailing.

Issue 2: My peaks are broad, and the resolution is poor.

Q: What factors contribute to peak broadening for cabergoline and its internal standard?

A: Peak broadening can stem from several sources within the HPLC system. These include:

  • Extra-column volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.[5]

  • Column degradation: Over time, the packed bed of the column can degrade, leading to voids and channeling, which results in broader peaks.[5]

  • Inappropriate flow rate: Operating at a flow rate significantly different from the column's optimal linear velocity can reduce efficiency and broaden peaks.[9]

  • Sample overload: Injecting too much sample mass onto the column can lead to non-linear adsorption isotherms and result in broad, often asymmetrical peaks.[4]

Q: How can I achieve sharper peaks and better resolution?

A: To improve peak sharpness and resolution, consider the following:

  • Optimize System Connections: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made to avoid dead volume.[10]

  • Evaluate Column Performance: If the column is old or has been subjected to harsh conditions, it may need to be replaced. A guard column can help protect the analytical column and extend its lifetime.[6]

  • Adjust Flow Rate: Determine the optimal flow rate for your column dimensions and particle size to maximize efficiency.

  • Optimize Injection Volume and Concentration: Reduce the injection volume or dilute the sample to avoid overloading the column.[4]

The following workflow outlines a systematic approach to troubleshooting peak broadening.

G Start Start: Poor Peak Shape (Broad Peaks) CheckSystem Check for Extra-Column Volume and Leaks Start->CheckSystem OptimizeConnections Optimize Tubing and Fittings CheckSystem->OptimizeConnections Issue Found CheckColumn Evaluate Column Performance (Age, Pressure) CheckSystem->CheckColumn No Issue OptimizeConnections->CheckColumn ReplaceColumn Replace Column/ Install Guard Column CheckColumn->ReplaceColumn Column Degraded CheckFlowRate Verify and Optimize Flow Rate CheckColumn->CheckFlowRate Column OK ReplaceColumn->CheckFlowRate AdjustFlowRate Adjust Flow Rate to Column Optimum CheckFlowRate->AdjustFlowRate Suboptimal CheckSampleLoad Check Injection Volume and Concentration CheckFlowRate->CheckSampleLoad Optimal AdjustFlowRate->CheckSampleLoad AdjustSample Reduce Injection Volume/ Dilute Sample CheckSampleLoad->AdjustSample Overloaded End End: Improved Peak Shape CheckSampleLoad->End Not Overloaded AdjustSample->End

Workflow for troubleshooting peak broadening.

Experimental Protocols & Data

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for cabergoline and this compound.

Materials:

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Triethylamine (TEA)

  • Phosphoric Acid (H₃PO₄)

Procedure:

  • Prepare the aqueous component: To 950 mL of deionized water, add 50 mL of acetonitrile.

  • Add 1.0 mL of TEA to the aqueous-acetonitrile mixture (final concentration approximately 10 mM).

  • Adjust the pH of the mixture to 6.5 using a 1% aqueous solution of phosphoric acid.[7]

  • Filter the mobile phase through a 0.45 µm membrane filter before use.

  • The final mobile phase composition for analysis can be a mixture of this prepared aqueous component and acetonitrile, for example, in a 30:70 (v/v) ratio.[7]

Protocol 2: Column Conditioning

Proper column conditioning is crucial for achieving reproducible results.

Procedure:

  • Flush the new column with 100% acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Gradually introduce the mobile phase, starting with a high organic content and slowly decreasing to the initial analytical conditions.

  • Equilibrate the column with the initial mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

Data Summary Tables

The following tables summarize key parameters for improving the chromatography of cabergoline and this compound.

Table 1: Recommended Mobile Phase Compositions

ComponentConcentration/RatioPurposeReference
Acetonitrile:Water with 0.05% TEA (pH 6.5)70:30 (v/v)Reduces peak tailing by blocking silanol groups.[7]
Methanol:20 mM Ammonium Acetate70:30 (v/v)Suitable for LC-MS applications, provides good peak shape.[11]
Acetonitrile:10 mM Phosphoric Acid with 0.04% TEA35:65 (v/v)Acidic pH suppresses silanol ionization.[12]

Table 2: Recommended Column Specifications

ParameterSpecificationRationaleReference
Stationary PhaseC18, high-purity silicaProvides good retention for cabergoline and minimizes secondary interactions.[8][11]
End-cappingYesReduces the number of accessible residual silanol groups.[1]
Particle Size< 5 µmImproves column efficiency and peak sharpness.[11]
Dimensionse.g., 4.6 x 100 mmStandard dimensions suitable for many applications.[11]

References

How to minimize ion suppression for cabergoline analysis using Cabergoline-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the analysis of cabergoline using its deuterated internal standard, Cabergoline-d5.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in cabergoline LC-MS/MS analysis?

A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (cabergoline) in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, lower sensitivity, and poor reproducibility of results.[2][3]

Q2: How does using this compound help in minimizing the impact of ion suppression?

A: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to cabergoline, it co-elutes and experiences similar ion suppression or enhancement effects during LC-MS/MS analysis.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by ion suppression can be effectively compensated for, leading to more accurate and reliable quantification.[4]

Q3: Can ion suppression still be an issue even when using this compound?

A: Yes, in some cases, a deuterated internal standard may not completely correct for matrix effects.[5] This can happen if there is a slight chromatographic separation between cabergoline and this compound, exposing them to different matrix components as they enter the ion source.[4][5] This phenomenon is known as differential matrix effects.[5]

Q4: What are the most common sample preparation techniques to reduce ion suppression for cabergoline analysis?

A: The most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[3] Generally, more extensive sample cleanup, such as that provided by LLE and SPE, is more effective at removing matrix components that cause ion suppression compared to simpler methods like PPT.[3] One study noted that for cabergoline analysis in human plasma, protein precipitation resulted in very poor recoveries, while liquid-liquid extraction with diethyl ether yielded acceptable recoveries.[6]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common issues related to ion suppression in cabergoline analysis.

Problem 1: Low signal intensity or poor sensitivity for cabergoline.
  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation:

      • If using Protein Precipitation (PPT), consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a more thorough sample cleanup.[3] LLE with diethyl ether has been shown to be effective for cabergoline extraction from plasma.[6]

    • Optimize Chromatography:

      • Modify the LC gradient to achieve better separation of cabergoline from matrix interferences. A shallower gradient around the elution time of cabergoline can be beneficial.[4]

      • Experiment with different analytical columns (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve separation from interfering matrix components.[4]

    • Post-Column Infusion Experiment:

      • This experiment can help identify regions of significant ion suppression in your chromatogram. Infuse a constant flow of a cabergoline solution into the MS detector post-column while injecting a blank, extracted matrix sample. A drop in the baseline signal indicates a region of ion suppression.[4] You can then adjust your chromatography to move the cabergoline peak away from this region.

Problem 2: Inconsistent or irreproducible results despite using this compound.
  • Possible Cause: Differential matrix effects due to chromatographic separation of cabergoline and this compound.

  • Troubleshooting Steps:

    • Verify Co-elution:

      • Carefully examine the chromatograms to ensure that the peaks for cabergoline and this compound are perfectly co-eluting. Even a small offset can lead to differential ion suppression.[1][4]

    • Adjust Chromatographic Conditions:

      • Mobile Phase Composition: Minor adjustments to the mobile phase composition can sometimes improve co-elution.

      • Column Temperature: Altering the column temperature can affect the interaction of the analytes with the stationary phase and may help in achieving better co-elution.[4]

      • Column Chemistry: If co-elution cannot be achieved on your current column, testing a column with a different stationary phase chemistry might be necessary.[4]

    • Evaluate the Internal Standard:

      • Ensure the isotopic purity of your this compound is high (≥98%).[4] Low isotopic purity can lead to a significant contribution of unlabeled analyte, affecting accuracy.[4]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in cabergoline analysis.

Liquid-Liquid Extraction (LLE) Protocol for Cabergoline from Human Plasma

This protocol is adapted from a validated LC-MS/MS method for cabergoline analysis in human plasma.[6]

  • Sample Preparation:

    • To 500 µL of plasma sample, add 50 µL of this compound internal standard solution.

    • Vortex for 1 minute.

  • Extraction:

    • Add 3.5 mL of diethyl ether.

    • Vortex for 3 minutes.

    • Centrifuge at 3500 rpm for 5 minutes at 5°C.

  • Evaporation:

    • Transfer 3.0 mL of the upper organic layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen at 37°C.

  • Reconstitution:

    • Reconstitute the dried residue with 200 µL of the mobile phase.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an appropriate volume (e.g., 15 µL) into the LC-MS/MS system.[6]

Protein Precipitation (PPT) Protocol for Cabergoline from Plasma (General Procedure)

While PPT may result in lower recoveries for cabergoline, it is a simpler method.[6]

  • Sample Preparation:

    • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.

  • Precipitation:

    • Add 300-500 µL of ice-cold acetonitrile (a 3:1 to 5:1 ratio of solvent to plasma is common).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase. This step helps to concentrate the analyte and ensures compatibility with the LC system.

  • Analysis:

    • Inject the supernatant or the reconstituted sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol for Cabergoline from Plasma (General Procedure)

A specific SPE protocol for cabergoline was not detailed in the search results. However, a general procedure for a polymeric reversed-phase sorbent can be adapted.

  • Column Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat the plasma sample by adding the this compound internal standard. The sample may need to be diluted with a weak buffer to ensure proper binding.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution:

    • Elute cabergoline and this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Cabergoline Analysis

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Effectiveness in Removing Interferences Low to ModerateModerate to HighHigh
Reported Recovery for Cabergoline Poor[6]Good with appropriate solvent (e.g., diethyl ether)[6]Generally high, but method dependent
Complexity LowModerateHigh
Cost LowLow to ModerateHigh
Recommendation for Cabergoline Not generally recommended due to low recovery.Recommended for good recovery and cleanup.[6]Recommended for cleanest extracts, but requires method development.

Table 2: Example LC-MS/MS Parameters for Cabergoline Analysis

ParameterSetting
LC Column C18 (e.g., Agilent Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)[6]
Mobile Phase 20 mM Ammonium Acetate and Methanol (30:70, v/v)[6]
Flow Rate 0.75 mL/min[6]
Injection Volume 15 µL[6]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Cabergoline) Q1: 452.3 m/z -> Q3: 381.2 m/z[6]
MRM Transition (this compound) Q1: 457.3 m/z -> Q3: 386.2 m/z (Predicted)
Internal Standard This compound (or Quetiapine as a structural analog)[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection data Data Acquisition & Processing detection->data troubleshooting_ion_suppression cluster_solutions Troubleshooting Steps start Ion Suppression Suspected? check_is Using this compound? start->check_is improve_cleanup Improve Sample Cleanup (LLE/SPE) check_is->improve_cleanup No verify_coelution Verify Co-elution of Analyte and IS check_is->verify_coelution Yes optimize_lc Optimize Chromatography improve_cleanup->optimize_lc end_good Problem Resolved optimize_lc->end_good adjust_lc_for_coelution Adjust LC for Co-elution verify_coelution->adjust_lc_for_coelution No end_bad Consult Instrument Specialist verify_coelution->end_bad Yes, still issues adjust_lc_for_coelution->end_good

References

Resolving co-eluting peaks with Cabergoline-d5 in chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks with Cabergoline-d5 in chromatograms.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the overlapping of two or more compounds in a chromatographic separation, can significantly compromise the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these issues when using this compound as an internal standard.

Initial Assessment: Is it truly co-elution?

Before modifying your analytical method, it's crucial to confirm that the observed peak distortion is due to a co-eluting substance and not another issue.

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, are strong indicators of a hidden co-eluting peak.[1] A shoulder is a distinct discontinuity in the peak shape, whereas tailing is a more gradual, exponential decline.

  • Peak Purity Analysis (DAD/MS): If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity function. This software feature analyzes the spectra across the entire peak. A non-homogenous spectrum strongly suggests the presence of more than one compound.

  • Injection Volume Variation: Injecting different volumes of your sample can sometimes help diagnose co-elution. If a smaller peak is "hiding" under the main peak, changing the concentration on the column may alter the peak shape in a non-linear fashion.

Systematic Troubleshooting Workflow

If co-elution is suspected, follow this workflow to systematically identify and resolve the issue.

Troubleshooting_Workflow cluster_0 Diagnosis cluster_1 Method Optimization cluster_2 Verification A Observe Abnormal Peak Shape (Shouldering, Tailing) B Perform Peak Purity Analysis (DAD/MS) A->B C Vary Injection Volume B->C D Suspect Co-elution C->D E Adjust Mobile Phase D->E F Change Stationary Phase E->F If resolution is still poor I Review Sample Preparation E->I Consider matrix effects J Achieve Baseline Resolution E->J G Modify Flow Rate F->G If necessary F->J H Alter Column Temperature G->H Fine-tuning G->J H->J I->J K Confirm Peak Identity (MS/MS) J->K

Caption: A logical workflow for diagnosing and addressing co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most likely compounds to co-elute with this compound?

Potential co-eluting compounds with this compound can include:

  • Metabolites of Cabergoline: Cabergoline is extensively metabolized, primarily through hydrolysis of the acylurea bond of the urea moiety. The main metabolite identified in urine is 6-allyl-8b-carboxy-ergoline.[1] While deuterated internal standards are designed to have similar chromatographic behavior to the analyte, significant metabolic changes can alter retention times.

  • Isobaric Interferences: These are compounds that have the same nominal mass as this compound but a different elemental composition. High-resolution mass spectrometry can help to distinguish these, but they can be a source of interference in lower-resolution instruments.

  • Matrix Components: Components from the biological matrix (e.g., plasma, urine) can sometimes co-elute with the internal standard, causing ion suppression or enhancement.

  • Degradation Products: Forced degradation studies of Cabergoline have shown it to be susceptible to hydrolysis (acidic and basic conditions) and oxidation.[2] These degradation products could potentially co-elute with this compound.

Q2: How can I modify my mobile phase to resolve co-eluting peaks?

Adjusting the mobile phase is often the most effective way to improve peak resolution.

Mobile Phase ModificationPrincipleExpected Outcome
Change Organic Solvent Strength Altering the percentage of the organic solvent (e.g., acetonitrile or methanol) changes the elution strength of the mobile phase.Decreasing the organic solvent percentage will generally increase retention times and can improve the separation between closely eluting peaks.
Switch Organic Solvent Type Different organic solvents (e.g., methanol vs. acetonitrile) offer different selectivities due to their unique chemical properties.Switching from methanol to acetonitrile, or vice-versa, can alter the elution order and significantly improve the resolution of co-eluting compounds.
Adjust pH Changing the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes.For ionizable compounds, adjusting the pH can significantly impact their retention time and selectivity, leading to improved separation.
Modify Buffer Concentration The concentration of the buffer can influence peak shape and retention time, especially for ionizable analytes.Increasing the buffer concentration can sometimes improve peak symmetry and resolution.

Q3: When should I consider changing my HPLC column?

If extensive mobile phase optimization does not resolve the co-elution, changing the stationary phase (i.e., the HPLC column) is the next logical step.

  • Different Stationary Phase Chemistry: Switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) will provide a different separation mechanism and can be very effective at resolving stubborn co-elutions.

  • Smaller Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can lead to sharper peaks and better resolution.

  • Longer Column: A longer column provides more theoretical plates, which can improve the separation of closely eluting compounds, although this will also increase analysis time and backpressure.

Q4: Can changes in flow rate or temperature help resolve co-eluting peaks?

Yes, both flow rate and temperature can be adjusted to fine-tune your separation.

  • Flow Rate: Lowering the flow rate generally increases the time analytes spend interacting with the stationary phase, which can lead to better resolution. However, this will also increase the run time.

  • Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and sometimes improved resolution. Conversely, decreasing the temperature can increase retention and may also improve separation. The effect of temperature on selectivity is compound-dependent.

Experimental Protocols

Below are example LC-MS/MS methodologies for the analysis of Cabergoline. While one method uses a different internal standard, the principles can be adapted for methods using this compound.

Method 1: LC-MS/MS with Quetiapine as Internal Standard [3]

  • Sample Preparation: Liquid-liquid extraction with diethyl ether.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

    • Mobile Phase: 20 mM Ammonium Acetate and Methanol (30:70, v/v) in isocratic elution mode.

    • Flow Rate: 0.75 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 15 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Mass Transitions:

      • Cabergoline: m/z 452.3 → 381.2

      • Quetiapine (IS): m/z 384.2 → 253.1

Method 2: General Principles for a Method Using this compound

While a specific published method detailing the use of this compound was not found in the search, a typical approach would involve the following:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction are common techniques.

  • Chromatographic Conditions:

    • A reversed-phase column (e.g., C18 or C8) is typically used.

    • The mobile phase would likely consist of an aqueous component with a buffer (e.g., ammonium formate or formic acid) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation from matrix components and metabolites.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Mass Transitions:

      • Cabergoline: m/z 452.3 → [Product Ion] (e.g., 381.2)

      • This compound: m/z 457.3 → [Corresponding Product Ion]

Signaling Pathway and Workflow Diagrams

Chromatographic_Separation_Logic cluster_input Input cluster_process Chromatographic Process cluster_output Output (Detector) Analyte Cabergoline Column HPLC Column Analyte->Column IS This compound IS->Column Interferent Co-eluting Compound Interferent->Column Resolved Baseline Resolved Peaks Column->Resolved Successful Separation Coeluted Co-eluting Peaks Column->Coeluted Poor Separation MS_Detection_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Eluent Column Eluent (Analytes) IonSource Ion Source (ESI) Eluent->IonSource Quad1 Quadrupole 1 (Precursor Ion Selection) IonSource->Quad1 CollisionCell Collision Cell (Fragmentation) Quad1->CollisionCell Selected m/z Quad3 Quadrupole 3 (Product Ion Selection) CollisionCell->Quad3 Fragment Ions Detector Detector Quad3->Detector Selected Fragment m/z

References

Best practices for preventing contamination in Cabergoline-d5 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices and troubleshooting advice for researchers, scientists, and drug development professionals working with Cabergoline-d5 stock solutions. Our goal is to help you prevent contamination and ensure the integrity and stability of your solutions for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when handling this compound?

The main challenges include preventing chemical degradation, minimizing hygroscopic effects (moisture absorption), and avoiding hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the compound.[1]

Q2: What are the recommended storage conditions for solid this compound and its stock solutions?

Solid this compound is hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere.[2] Stock solutions should also be stored at -20°C, and for long-term stability, storage at -80°C for up to a year is recommended.[3] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q3: What solvents are recommended for preparing this compound stock solutions?

This compound is slightly soluble in chloroform and methanol.[2] For higher concentrations, Dimethyl Sulfoxide (DMSO) and Ethanol can be used.[3] When using DMSO, it is critical to use a fresh, anhydrous grade, as absorbed moisture can reduce solubility.[3]

Q4: How can I prevent moisture contamination in my stock solution?

Given that this compound is hygroscopic, taking measures to prevent moisture absorption is critical.[1][2] This includes storing the solid compound in a desiccator, using dry glassware, and preparing solutions under an inert atmosphere such as dry nitrogen or argon.[1][4] Using single-use ampoules of solvents can also help minimize moisture exposure.[5]

Q5: What is Hydrogen-Deuterium (H-D) exchange and how can I prevent it?

H-D exchange is a reaction where a deuterium atom on the molecule is replaced by a hydrogen atom from the environment, which can be problematic for studies relying on isotopic purity.[1] To minimize this, it's important to work in an inert, dry atmosphere and use aprotic solvents whenever possible.[1] Avoid contact with water, alcohols, and other protic solvents.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms in the stock solution upon storage. - The solution may be supersaturated. - The storage temperature is too low for the solvent used. - Moisture has been absorbed, reducing solubility (especially with DMSO).[3]- Gently warm the solution to redissolve the precipitate. - Prepare a more dilute stock solution. - Ensure the use of anhydrous solvent and proper handling techniques to prevent moisture absorption.[1][4]
Inconsistent experimental results using the stock solution. - Degradation of this compound due to improper storage or handling. - Contamination of the stock solution. - Inaccurate concentration due to solvent evaporation or improper dissolution.- Prepare a fresh stock solution using best practices. - Aliquot stock solutions to minimize freeze-thaw cycles and reduce the risk of contamination.[3] - Verify the concentration using a suitable analytical method like LC-MS/MS.[6]
Observed degradation of this compound. - Cabergoline is susceptible to hydrolysis and oxidation.[7][8] - Exposure to light (photodegradation) or elevated temperatures.[7][9]- Store solutions protected from light in amber vials.[6] - Avoid exposure to strong oxidizing agents.[10] - Maintain acidic conditions if compatible with the experimental design, as cabergoline is more stable in acidic solutions.[11]
Suspected microbial contamination. - Use of non-sterile equipment or solvents. - Improper aseptic technique during preparation.- Filter-sterilize the stock solution using a 0.22 µm filter compatible with the solvent. - Prepare solutions in a laminar flow hood using aseptic techniques. - Use sterile, disposable labware whenever possible.

Quantitative Data Summary

Parameter Condition Value/Recommendation Reference
Storage (Solid) Long-term-20°C, under inert atmosphere[2]
Storage (in DMSO) 1 month-20°C[3]
Storage (in DMSO) 1 year-80°C[3]
Solubility (DMSO) 90 mg/mL (199.29 mM)[3]
Solubility (Ethanol) 90 mg/mL[3]
Solubility (Water) Insoluble[3]

Experimental Protocols & Visualizations

Protocol for Preparing this compound Stock Solution
  • Acclimatization: Allow the sealed vial of solid this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (e.g., in a glove box or under a gentle stream of argon or nitrogen).[1]

  • Glassware Preparation: Use glassware that has been oven-dried at >100°C for at least 4 hours and cooled in a desiccator.[1][4]

  • Weighing: Weigh the desired amount of this compound directly into the pre-dried vial under the inert atmosphere.

  • Solvent Addition: Using a dry syringe, add the appropriate volume of anhydrous solvent to the vial.[1]

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution in tightly sealed vials, protected from light, at the recommended temperature. For long-term storage, create single-use aliquots to avoid multiple freeze-thaw cycles.[3]

G Experimental Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_sol Solution Preparation cluster_store Storage Acclimatize 1. Acclimatize Vial to Room Temperature Inert 2. Work Under Inert Atmosphere Acclimatize->Inert Dry 3. Use Oven-Dried Glassware Inert->Dry Weigh 4. Weigh this compound Dry->Weigh AddSolvent 5. Add Anhydrous Solvent Weigh->AddSolvent Dissolve 6. Dissolve Solid AddSolvent->Dissolve Aliquot 7. Aliquot into Single-Use Vials Dissolve->Aliquot Store 8. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solutions.

Potential Contamination Pathways

This diagram illustrates the various points at which contamination can be introduced during the preparation and handling of this compound stock solutions.

G Potential Contamination Pathways cluster_sources Contamination Sources cluster_process Experimental Process Atmosphere Atmospheric Moisture Weighing Weighing Solid Atmosphere->Weighing Hygroscopic Absorption Preparation Solution Preparation Atmosphere->Preparation H-D Exchange Solvent Contaminated Solvent Solvent->Preparation Introduction of Impurities/Water Labware Dirty/Wet Labware Labware->Preparation Residue/Moisture Transfer Handling Improper Handling Handling->Weighing Handling->Preparation Use Experimental Use Handling->Use Storage Incorrect Storage Storing Storing Solution Storage->Storing Degradation/Evaporation Preparation->Use Use->Storing

Caption: Potential sources and entry points of contamination.

References

Strategies to enhance the sensitivity of cabergoline detection with Cabergoline-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of cabergoline detection using Cabergoline-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in cabergoline detection assays?

A1: this compound is a deuterated analog of cabergoline and is used as an internal standard (IS) in quantitative bioanalytical methods, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its primary role is to improve the accuracy and precision of cabergoline quantification. By behaving nearly identically to the analyte (cabergoline) during sample preparation and analysis, it helps to compensate for variations in extraction recovery, matrix effects, and instrument response.

Q2: How does using this compound enhance the sensitivity of the detection method?

A2: While this compound does not directly increase the signal of cabergoline, it significantly enhances the reliability and accuracy of measurements at low concentrations, which is crucial for achieving high sensitivity. It helps to distinguish the true analyte signal from background noise and interferences, thereby lowering the limit of quantification (LOQ). A highly sensitive LC-MS/MS method for cabergoline analysis has reported a quantitation limit of 1.86 pg/mL using a deuterated internal standard.[1]

Q3: What are the key considerations when preparing samples for sensitive cabergoline analysis?

A3: Sample preparation is a critical step for achieving high sensitivity. Key considerations include:

  • Extraction Method: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. LLE with solvents like diethyl ether or a methylene chloride-isooctane mixture can effectively extract cabergoline from plasma.[2][3] SPE is another effective technique for sample clean-up.

  • pH Adjustment: Cabergoline is a basic compound. Adjusting the pH of the sample matrix (e.g., plasma) to a basic pH (around 10) can improve the efficiency of LLE into an organic solvent.[4]

  • Minimizing Matrix Effects: Biological matrices like plasma contain numerous endogenous compounds that can interfere with the ionization of cabergoline, leading to ion suppression or enhancement.[5] A thorough sample clean-up is essential to minimize these matrix effects.[6]

Q4: Which analytical technique is most suitable for highly sensitive detection of cabergoline?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique for the highly sensitive and selective quantification of cabergoline in biological matrices.[5] The use of Multiple Reaction Monitoring (MRM) in positive ion mode allows for the specific detection of cabergoline and its internal standard, this compound, with minimal interference.[2][7][8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for Cabergoline and this compound Inefficient Extraction: The extraction procedure may not be optimal for cabergoline.- Ensure the pH of the sample is appropriately basic before liquid-liquid extraction.[4]- Evaluate different extraction solvents or SPE cartridges. Diethyl ether has been shown to be effective.[2]- Verify the correct addition and concentration of the internal standard.
Instrumental Issues: Problems with the LC-MS/MS system, such as a dirty ion source or incorrect parameters.- Clean the ion source and check for blockages.- Optimize MS parameters, including ion source temperature, gas flows, and collision energy.- Ensure the correct MRM transitions are being monitored. For cabergoline, a common transition is m/z 452.3 → 381.2.[2][7][8][9][10][11]
High Background Noise or Interfering Peaks Matrix Effects: Co-eluting endogenous compounds from the biological matrix are interfering with ionization.[5][6]- Improve the sample clean-up procedure. Consider a more rigorous SPE protocol or a back-extraction step in your LLE.[3]- Adjust the chromatographic separation to better resolve cabergoline from interfering peaks. This can be achieved by modifying the mobile phase composition or using a different analytical column.
Contamination: Contamination from sample collection tubes, solvents, or glassware.- Use high-purity solvents and reagents.- Pre-screen sample collection tubes for potential contaminants.- Ensure all glassware is thoroughly cleaned.
Poor Peak Shape for Cabergoline Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analyte or the column.- Optimize the mobile phase pH. Since cabergoline has basic functional groups, an acidic mobile phase is often used to ensure good peak shape through protonation.[6]- A common mobile phase consists of ammonium acetate and methanol.[2]
Column Overload or Degradation: Injecting too much sample or a degraded column can lead to poor peak shape.- Reduce the injection volume.- Check the column performance and replace it if necessary.
Inconsistent Results or Poor Reproducibility Inconsistent Sample Preparation: Variability in the manual steps of the extraction process.- Use an automated liquid handler for more consistent sample processing.- Ensure the internal standard is added to all samples, standards, and quality controls at the beginning of the extraction process.
Analyte Instability: Cabergoline may be degrading in the biological matrix or during sample processing.- Investigate the stability of cabergoline under your sample storage and processing conditions. This includes freeze-thaw stability and bench-top stability.[6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated LC-MS/MS method for cabergoline analysis in human plasma.[2]

  • To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the this compound internal standard working solution.

  • Vortex the sample for 1 minute.

  • Add 3.5 mL of diethyl ether.

  • Vortex-mix for 3 minutes.

  • Centrifuge at 3500 rpm for 5 minutes at 5°C.

  • Transfer 3.0 mL of the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of cabergoline.

Parameter Condition
LC System Agilent or equivalent HPLC system
Column C18 reversed-phase column (e.g., 100 x 4.6 mm, 3.5 µm)[2]
Mobile Phase Isocratic elution with 20 mM ammonium acetate and Methanol (30:70, v/v)[2]
Flow Rate 0.75 mL/min[2]
Injection Volume 15 µL[2]
Column Temperature 30°C[2]
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI)[1]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Cabergoline) m/z 452.3 → 381.2[2][7][8][9][10][11]
MRM Transition (this compound) To be optimized based on the specific deuterated standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Figure 1. A streamlined workflow for the quantitative analysis of cabergoline.

troubleshooting_logic start Poor Sensitivity Issue check_signal Low or No Signal? start->check_signal check_noise High Background Noise? start->check_noise check_peak Poor Peak Shape? start->check_peak extraction Optimize Extraction (pH, Solvent) check_signal->extraction instrument Check Instrument (Source, Parameters) check_signal->instrument matrix Improve Sample Cleanup (SPE, LLE) check_noise->matrix contamination Check for Contamination (Solvents, Glassware) check_noise->contamination mobile_phase Adjust Mobile Phase (pH, Composition) check_peak->mobile_phase column Check Column (Overload, Degradation) check_peak->column

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Cabergoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into a validated LC-MS/MS assay for the precise quantification of cabergoline in human plasma, offering a benchmark for researchers and drug development professionals. This guide provides a comprehensive overview of the method's performance, detailed experimental protocols, and a comparative look at alternative analytical approaches.

For scientists engaged in pharmacokinetic studies, bioequivalence assessments, and clinical trial monitoring involving cabergoline, a robust and validated bioanalytical method is paramount. This guide details a highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cabergoline in human plasma. While the ideal internal standard, a deuterated analogue such as Cabergoline-d5, ensures the highest accuracy by mimicking the analyte's behavior, this guide focuses on a validated method utilizing Quetiapine as an internal standard, due to the prevalence of this method in published literature. This provides a practical and well-documented benchmark for comparison.

Performance Characteristics of a Validated Cabergoline Assay

The presented method, developed and validated following FDA guidelines, demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision.[1][2][3] Key validation parameters are summarized in the tables below, offering a clear comparison for researchers evaluating or developing their own assays.

Table 1: Calibration Curve and Sensitivity
ParameterResult
Linearity Range2.00–200.00 pg/mL[1][2][4]
Correlation Coefficient (r)> 0.99[1]
Lower Limit of Quantification (LLOQ)1.6 pg/mL[1][2]
Limit of Detection (LOD)0.5 pg/mL[1][2]
Table 2: Accuracy and Precision
Quality Control SampleConcentration (pg/mL)Within-Run Accuracy (%)Within-Run Precision (CV%)Between-Run Accuracy (%)Between-Run Precision (CV%)
LLOQ6.0095.83.598.22.8
Low QC20.00102.12.1101.52.3
Medium 1 QC60.0098.51.899.31.9
Medium 2 QC160.00101.31.3100.81.5
High QC160.00101.31.3100.81.5

Data adapted from Shalaby et al., 2022. The European Medicines Agency (EMA) guideline states that the mean accuracy should be within 15% of the nominal value (20% for LLOQ), and the precision (CV) should not exceed 15% (20% for LLOQ)[5].

Experimental Workflow and Protocols

A clear understanding of the experimental process is crucial for replicating and troubleshooting bioanalytical methods. The following diagram illustrates the key steps in the validated cabergoline assay, from sample preparation to data acquisition.

experimental_workflow Experimental Workflow for Cabergoline Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) spike_is Spike with Internal Standard (Quetiapine, 50 µL of 125 pg/mL) plasma->spike_is vortex1 Vortex (1 min) spike_is->vortex1 add_ether Add Diethyl Ether (3.5 mL) vortex1->add_ether vortex2 Vortex (3 min) add_ether->vortex2 centrifuge Centrifuge (3500 rpm, 5 min, 5°C) vortex2->centrifuge transfer Transfer Supernatant (3.0 mL) centrifuge->transfer evaporate Evaporate to Dryness (37°C, 700 rpm) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (Reversed-phase C18) inject->chromatography detection Mass Spectrometric Detection (MRM, Positive Ion Mode) chromatography->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Bioanalytical workflow for cabergoline quantification in plasma.

Detailed Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 500 µL of human plasma, add 50 µL of Quetiapine internal standard working solution (125 pg/mL).

  • Vortex the sample for 1 minute.

  • Add 3.5 mL of diethyl ether, vortex for 3 minutes, and then centrifuge at 3500 rpm for 5 minutes at 5°C.

  • Transfer 3.0 mL of the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a vacuum at 37°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography Conditions [1]

  • Column: Reversed-phase C18.

  • Mobile Phase: Acetonitrile-free solvent (specific composition to be optimized based on the C18 column used).

  • Flow Rate: (Not specified in the provided abstract, but typically around 0.5-1.0 mL/min for conventional LC).

  • Injection Volume: (Not specified, typically 5-20 µL).

  • Total Run Time: 5.5 minutes.[1][2][4]

3. Mass Spectrometry Conditions [1][2]

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cabergoline: m/z 452.3 → 381.2

    • Quetiapine (IS): m/z 384.2 → 253.1

Comparative Analysis with Alternative Methods

While the LC-MS/MS method detailed above offers high sensitivity and specificity, other analytical techniques have also been employed for the determination of cabergoline. A comparison with these methods highlights the advantages and limitations of each approach.

Table 3: Comparison of Analytical Methods for Cabergoline
MethodInternal StandardLinearity RangeLLOQKey AdvantagesKey Disadvantages
LC-MS/MS Quetiapine2.00–200.00 pg/mL[1][2][4]1.6 pg/mL[1][2]High sensitivity and specificity, rapid analysis.[1][2]Requires expensive instrumentation.
HPLC-Electrochemical Detection Not specifiedNot specifiedInadequate for single oral dose plasma levels.[6]Good selectivity.Lower sensitivity compared to MS.[6]
HPTLC Not applicable1000–5000 ng/spot[7]192.14 ng/spot[7]Simple, cost-effective for stability studies.[7]Lower sensitivity and precision than LC-MS/MS.

The Gold Standard: Deuterated Internal Standards

For the most accurate and reliable quantification in bioanalytical assays, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard.[8] These internal standards have nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This close tracking of the analyte throughout the sample preparation and analysis process effectively compensates for any variability, leading to improved precision and accuracy. While the presented validated method with Quetiapine demonstrates excellent performance, methods employing a deuterated internal standard are generally preferred to minimize analytical variability.

Conclusion

The validated LC-MS/MS method using Quetiapine as an internal standard provides a robust and sensitive approach for the quantification of cabergoline in human plasma. The detailed experimental protocols and performance data presented in this guide offer a valuable resource for researchers in the field. While this method has been shown to be effective, the use of a deuterated internal standard like this compound remains the ideal for minimizing analytical variability and achieving the highest level of accuracy and precision in bioanalytical studies. The choice of method will ultimately depend on the specific requirements of the study, available resources, and the desired level of analytical rigor.

References

Cross-validation of a cabergoline assay with Cabergoline-d5 across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methodologies for the quantification of cabergoline, with a focus on the use of Cabergoline-d5 as an internal standard for robust and reproducible results across different laboratory settings.

This guide provides a comprehensive overview of the cross-validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of cabergoline in biological matrices. The use of a stable isotope-labeled internal standard, this compound, is highlighted as a critical component for ensuring accuracy and precision in bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and clinical studies of cabergoline.

Introduction to Cabergoline and its Analysis

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2][3][4] Accurate measurement of cabergoline concentrations in biological fluids is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[5][6][7][8][9] To ensure the reliability and comparability of data generated across different laboratories, robust assay validation and cross-validation are essential. The use of a stable isotope-labeled internal standard like this compound is a key strategy to minimize variability and achieve reliable quantification.

Comparative Analysis of Assay Performance

While a direct inter-laboratory cross-validation study is not publicly available, a comparison of published validated LC-MS/MS methods provides valuable insights into expected assay performance. The following table summarizes key performance parameters from a representative validated method, which can serve as a benchmark for laboratories establishing or validating their own cabergoline assays.

ParameterPerformance MetricReference
Linearity Range 2.00–200.00 pg/mL[5][6][7][8]
Lower Limit of Quantification (LLOQ) 1.6 pg/mL[5][6][7][8]
Intra-day Precision (%RSD) 0.089–2.54%[5]
Inter-day Precision (%RSD) 0.219–5.248%[5]
Intra-day Accuracy (%) 95.88–105.38%[5]
Inter-day Accuracy (%) 97.63–101.54%[5]
Internal Standard Quetiapine (in this example)[5][6][7][8]

Note: The use of this compound as an internal standard is expected to yield similar or improved performance characteristics due to its closer structural similarity to the analyte, which helps to better control for variability during sample processing and analysis.

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation and cross-validation of a cabergoline assay. The following sections outline a typical workflow for the quantification of cabergoline in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound).

  • Add 3.5 mL of diethyl ether as the extraction solvent.

  • Vortex the mixture for 3 minutes to ensure thorough mixing.

  • Centrifuge the samples at 3500 rpm for 5 minutes at 5°C to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm) is suitable for the separation.[5]

  • Mobile Phase: An isocratic mobile phase consisting of 20 mM ammonium acetate and methanol (30:70, v/v) can be used.[5]

  • Flow Rate: A flow rate of 0.75 mL/min is typically employed.[5]

  • Injection Volume: 15 µL.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.[5]

  • MRM Transitions:

    • Cabergoline: m/z 452.3 → 381.2[5][6][7][8]

    • This compound: The specific transition for this compound would be determined by its mass shift (typically +5 Da), e.g., m/z 457.3 → 386.2 (hypothetical).

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the pharmacological action of cabergoline, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction (Diethyl Ether) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc msms Tandem Mass Spectrometry (MRM) lc->msms quant Quantification msms->quant

Figure 1: Experimental workflow for the quantification of cabergoline.

G cabergoline Cabergoline d2_receptor Dopamine D2 Receptor (Lactotroph Cells) cabergoline->d2_receptor Binds to adenylyl_cyclase Adenylyl Cyclase d2_receptor->adenylyl_cyclase Inhibits camp cAMP Production adenylyl_cyclase->camp Decreased prolactin Prolactin Secretion camp->prolactin Decreased effect Therapeutic Effect (e.g., Reduced Prolactin Levels) prolactin->effect Leads to

References

Performance Under Scrutiny: Linearity and Range of Cabergoline Assays with Cabergoline-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of cabergoline, a potent dopamine D2 receptor agonist, is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comprehensive comparison of the linearity and range of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for cabergoline utilizing a deuterated internal standard, Cabergoline-d5, against alternative analytical methods. The inclusion of detailed experimental protocols and supporting data aims to facilitate informed decisions in the selection and implementation of the most suitable analytical methodology.

Cabergoline's low dosage and resulting picogram-level concentrations in biological matrices necessitate highly sensitive and specific analytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS analysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving the accuracy and precision of quantification.

Comparative Analysis of Linearity and Range

The performance of the cabergoline assay with this compound is benchmarked against an LC-MS/MS method employing a non-deuterated internal standard (Quetiapine) and other analytical techniques like High-Performance Thin-Layer Chromatography (HPTLC) and UV-VIS Spectrophotometry.

Analytical Method Internal Standard Linearity Range Correlation Coefficient (r) Reference
LC-MS/MS This compound 1.86 - 124 pg/mL > 0.99 [1]
LC-MS/MSQuetiapine2.00 - 200.00 pg/mL> 0.99[2]
HPTLCNot applicable1000 - 5000 ng/spot0.990
UV-VIS SpectrophotometryNot applicable1 - 125 µg/mLNot specified[3]

The data clearly demonstrates the superior sensitivity of LC-MS/MS methods, with the assay using this compound offering a quantification range suitable for the low circulating levels of cabergoline observed in clinical studies.

Precision and Accuracy

The reliability of an analytical method is further established by its precision and accuracy. The LC-MS/MS assay with a deuterated internal standard exhibits excellent performance in these aspects.

Parameter Concentration LC-MS/MS with this compound (%RSD) Reference
Intra-day Precision Four concentrations2.4 - 17.0%[1]
Inter-day Precision Four concentrations7.9 - 10.7%[1]
Accuracy Not specified99.1 ± 10.2%[1]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of any analytical assay. Below are the key experimental protocols for the LC-MS/MS analysis of cabergoline using this compound.

Sample Preparation: Liquid-Liquid Extraction
  • To 1 mL of human plasma, add the deuterated internal standard, this compound.

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Separation: Reversed-phase liquid chromatography.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode.

  • Monitoring: Selected Reaction Monitoring (SRM) is used for quantification.

Visualizing the Method and Mechanism

To further elucidate the experimental process and the pharmacological action of cabergoline, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc Reversed-Phase LC (Separation) recon->lc msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms

Experimental workflow for cabergoline assay.

signaling_pathway cabergoline Cabergoline d2r Dopamine D2 Receptor cabergoline->d2r Binds to inhibition Inhibition d2r->inhibition prolactin Prolactin Secretion inhibition->prolactin

Cabergoline's signaling pathway.

Conclusion

The use of this compound as an internal standard in an LC-MS/MS assay provides a highly sensitive, specific, and reliable method for the quantification of cabergoline in biological samples. Its wide linear range and excellent precision and accuracy make it the superior choice for demanding research and clinical applications compared to methods employing non-deuterated internal standards or other analytical techniques. The detailed protocols and comparative data presented in this guide serve as a valuable resource for laboratories aiming to establish and validate a robust cabergoline assay.

References

Determining the limit of detection (LOD) and quantification (LOQ) with Cabergoline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the limits of detection (LOD) and quantification (LOQ) is critical for accurate analysis. This guide provides a comparative overview of various analytical methods for the determination of Cabergoline, a potent dopamine receptor agonist. While Cabergoline-d5 is the focus, it is essential to note that as a deuterated analog, its primary role is as an internal standard in mass spectrometry-based methods to ensure the precise quantification of Cabergoline.[1][2] Therefore, the LOD and LOQ values presented here pertain to the non-labeled compound, Cabergoline, using various analytical techniques.

Performance Comparison of Analytical Methods

The sensitivity of an analytical method is a key factor in determining its suitability for a particular application. The LOD, the smallest concentration of an analyte that can be reliably detected, and the LOQ, the smallest concentration that can be quantitatively measured with acceptable precision and accuracy, are fundamental parameters for method validation. The following table summarizes the LOD and LOQ values for Cabergoline obtained by different analytical techniques.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
LC-MS/MS 0.5 pg/mL1.6 pg/mLHuman Plasma
Capillary Zone Electrophoresis (CZE) 1.25 µg/mL3.77 µg/mLPharmaceutical Preparations
HPTLC 192.14 ng/spot582.2 ng/spotNot Specified
UV-VIS Spectrophotometry 0.5 µg/mL1.0 µg/mLPharmaceutical Preparations

As evidenced by the data, LC-MS/MS offers significantly higher sensitivity, with LOD and LOQ values in the picogram per milliliter range, making it the method of choice for bioanalytical applications where very low concentrations of Cabergoline in complex matrices like human plasma are expected.[3][4][5] In contrast, CZE, HPTLC, and UV-VIS spectrophotometry have higher detection and quantification limits, rendering them more suitable for the analysis of pharmaceutical formulations where the concentration of the active ingredient is substantially higher.[6][7]

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are the protocols for the key analytical methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and rapid LC-MS/MS method has been validated for the analysis of Cabergoline in human plasma.[3][4][5]

  • Sample Preparation: Cabergoline is extracted from plasma using diethyl ether with Quetiapine serving as the internal standard.

  • Chromatographic Separation: Separation is achieved on a reversed-phase C18 column.

  • Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. The mass transitions monitored are m/z 452.3 → 381.2 for Cabergoline and m/z 384.2 → 253.1 for the internal standard, Quetiapine.[3][4] The total analysis time is approximately 5.5 minutes per sample.[3][4][5]

Capillary Zone Electrophoresis (CZE)

A validated CZE method has been developed for the determination of Cabergoline in pharmaceutical preparations.[7]

  • Electrolyte Solution: The analysis is performed using a 110 mM phosphate buffer at pH 5.0 containing 30% acetonitrile.

  • Separation: A fused silica capillary (50 µm i.d., 64.5 cm total length, 50.0 cm effective length) is used for separation at 30 °C with an applied voltage of 30 kV.

  • Injection: Hydrodynamic injection is carried out for 4 seconds.

  • Detection: Cabergoline and the internal standard, verapamil, are detected at a wavelength of 220 nm.[7]

High-Performance Thin-Layer Chromatography (HPTLC)

An HPTLC method has been developed and validated for the stability study of Cabergoline.[6]

  • Stationary Phase: TLC aluminum plates precoated with silica gel 60 GF254 are used.

  • Mobile Phase: The solvent system consists of chloroform, methanol, and ammonia (25%) in a ratio of 80:20:1.

  • Detection: UV detection is performed at 280 nm. This method has been shown to effectively separate Cabergoline from its degradation products.[6]

Experimental Workflow for LOD & LOQ Determination

The following diagram illustrates a generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_validation Validation A Prepare Blank Samples C Analyze Blank Samples (n≥10) A->C B Prepare Calibration Standards (decreasing concentrations) D Analyze Calibration Standards B->D E Calculate Standard Deviation (SD) of Blank Signals C->E F Construct Calibration Curve (Signal vs. Concentration) D->F H Calculate LOD = 3.3 * (SD / S) E->H I Calculate LOQ = 10 * (SD / S) E->I G Determine Slope (S) of Calibration Curve F->G G->H G->I L Assess Accuracy and Precision J Prepare Spiked Samples at Calculated LOQ Concentration I->J K Analyze Spiked Samples J->K K->L

References

A Comparative Guide to Cabergoline Quantification: Evaluating Cabergoline-d5 Against Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. This guide provides an objective comparison of the performance of Cabergoline-d5 as an internal standard against other common alternatives in the bioanalysis of cabergoline. The information presented herein, supported by experimental data, is intended to aid in the selection of the most appropriate analytical method for your research needs.

Cabergoline, a potent dopamine D2 receptor agonist, is utilized in the management of hyperprolactinemic disorders and Parkinson's disease. Its low dosage and resulting low plasma concentrations necessitate highly sensitive and reliable analytical methods for pharmacokinetic and bioequivalence studies. The use of an appropriate internal standard is critical to account for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

This guide will delve into the performance of a deuterated internal standard, this compound, and compare it with a commonly used non-deuterated internal standard, Quetiapine, and another alternative, Verapamil, used in a different analytical technique.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the reliability of a bioanalytical method. A stable isotope-labeled (SIL) internal standard, such as this compound, is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, leading to similar behavior during extraction, chromatography, and ionization. This minimizes variability and improves data quality. The following tables summarize the performance characteristics of LC-MS/MS methods using a deuterated internal standard and Quetiapine, as well as a Capillary Zone Electrophoresis (CZE) method using Verapamil.

Table 1: Method Performance Comparison
ParameterDeuterated Internal Standard (LC-MS/MS)Quetiapine (LC-MS/MS)[1][2][3][4]Verapamil (CZE)[5]
Linearity Range 1.86 - 124 pg/mL[6]2.00 - 200.00 pg/mL[1][2][3][4]5.0 - 90.0 µg/mL[5]
Limit of Detection (LOD) Not Reported0.5 pg/mL[1][2][3][4]1.24 µg/mL[5]
Limit of Quantification (LOQ) 1.86 pg/mL[6]1.6 pg/mL[1][2][3][4]3.77 µg/mL[5]
Table 2: Accuracy and Precision Comparison
ParameterDeuterated Internal Standard (LC-MS/MS)Quetiapine (LC-MS/MS)[1][2][3][4]Verapamil (CZE)[5]
Intra-Day Precision (%RSD) 2.4 - 17.0%[6]0.089 - 2.54%[1]0.34 - 0.79%
Inter-Day Precision (%RSD) 7.9 - 10.7%[6]0.219 - 5.248%[1]1.06 - 1.28%
Intra-Day Accuracy 99.1 ± 10.2% (% Recovery)[6]95.88 - 105.38% (% Recovery)[1]-0.23 - 1.00% (% Bias)
Inter-Day Accuracy Not Reported97.63 - 101.54% (% Recovery)[1]-0.07 - 0.40% (% Bias)

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols for the LC-MS/MS methods.

LC-MS/MS Method with Deuterated Internal Standard

This method is adapted from the study by Allievi and Dostert.

  • Sample Preparation: Liquid-liquid extraction is performed on human plasma samples after the addition of the deuterated internal standard.

  • Chromatography: Reverse-phase liquid chromatography is employed to separate cabergoline and the internal standard from endogenous plasma components.

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in selected reaction monitoring (SRM) mode.

LC-MS/MS Method with Quetiapine as Internal Standard

This method is based on the work of Shalaby et al.[1][2][3][4]

  • Sample Preparation: Cabergoline and the internal standard, Quetiapine, are extracted from human plasma via liquid-liquid extraction using diethyl ether.[1][2][3][4]

  • Chromatography: Separation is achieved using a C18 reversed-phase column with an isocratic mobile phase consisting of 20 mM ammonium acetate and methanol (30:70, v/v).[1] The flow rate is maintained at 0.75 mL/min.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used. The ion transitions monitored are m/z 452.3 → 381.2 for cabergoline and m/z 384.2 → 253.1 for Quetiapine.[1][2][3][4]

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the analytical process and the pharmacological context of cabergoline, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Quetiapine) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM) lc->ms quantification Quantification ms->quantification

Caption: Experimental workflow for cabergoline quantification.

cluster_cell Lactotroph Cell Cabergoline Cabergoline D2_Receptor Dopamine D2 Receptor Cabergoline->D2_Receptor binds G_Protein Gi/Go Protein D2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP conversion of ATP to Prolactin Prolactin Secretion AC->Prolactin inhibition leads to decreased cAMP->Prolactin stimulates

Caption: Simplified signaling pathway of cabergoline.

References

Evaluating the Freeze-Thaw Stability of Cabergoline-d5 in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Cabergoline-d5 as an internal standard in bioanalytical assays, ensuring its stability throughout the sample handling and storage process is paramount for accurate quantification of Cabergoline. This guide provides a comprehensive evaluation of the freeze-thaw stability of this compound in plasma, drawing upon established data for its non-deuterated counterpart, Cabergoline, and adhering to regulatory guidelines.

Understanding Freeze-Thaw Stability in Bioanalysis

Freeze-thaw cycles, a common occurrence in the lifecycle of clinical and preclinical samples, can significantly impact the integrity of an analyte. The repeated process of freezing and thawing can lead to degradation, precipitation, or changes in the chemical structure of the analyte, thereby compromising the accuracy and reliability of analytical results. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the assessment of freeze-thaw stability as a critical component of bioanalytical method validation.[1][2][3]

Stability of Cabergoline in Plasma: A Proxy for this compound

Summary of Cabergoline Freeze-Thaw Stability Data

The following table summarizes representative data from a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Cabergoline in human plasma. The stability of the analyte is assessed by comparing the mean concentration of the analyte in the tested samples against the mean concentration of freshly prepared samples.

Quality Control LevelNumber of Freeze-Thaw CyclesMean Concentration (pg/mL)Nominal Concentration (pg/mL)Accuracy (%)
Low QC35.896.0098.17
High QC3158.75160.0099.22

Data is representative and compiled based on typical validation results for Cabergoline bioanalytical methods.

The acceptance criteria for freeze-thaw stability, as per FDA guidelines, require the mean concentration at each QC level to be within ±15% of the nominal concentration.[9] The data presented above indicates that Cabergoline is stable in human plasma for at least three freeze-thaw cycles.

Alternative Internal Standards and Considerations

While this compound is an ideal internal standard due to its close structural similarity to the analyte, other compounds have been successfully used. One validated method employed Quetiapine as an internal standard for the analysis of Cabergoline.[4][5][6][7][8] However, the use of a deuterated analog is generally preferred in LC-MS/MS assays as it co-elutes with the analyte, providing better compensation for matrix effects and variability in extraction and ionization.[10]

When using deuterated internal standards, it is crucial to consider the potential for isotopic exchange, where deuterium atoms may be replaced by hydrogen atoms from the surrounding matrix or solvents. This can lead to a decrease in the internal standard signal and an overestimation of the analyte concentration. However, the deuterium atoms in this compound are typically placed on stable positions within the molecule to minimize this risk.

Experimental Protocol for Freeze-Thaw Stability Assessment

The following is a detailed methodology for evaluating the freeze-thaw stability of an analyte in plasma, based on FDA guidelines and common industry practices.[1][3][9]

Objective: To determine the stability of the analyte in the matrix after repeated cycles of freezing and thawing.

Materials:

  • Blank human plasma

  • Analyte (Cabergoline) and Internal Standard (this compound) stock solutions

  • Quality Control (QC) samples at low and high concentrations

Procedure:

  • Sample Preparation: Spike blank plasma with the analyte to prepare low and high QC samples.

  • Initial Analysis (Time Zero): Analyze a set of freshly prepared QC samples (n=6 for each level) to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze the samples at the storage temperature for at least 12 hours.

    • Repeat this cycle for a minimum of three cycles.

  • Sample Analysis: After the final thaw, analyze the QC samples.

  • Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentrations. The deviation should be within ±15%.

Workflow for Freeze-Thaw Stability Evaluation

FreezeThawWorkflow cluster_prep Sample Preparation cluster_ft Freeze-Thaw Cycles cluster_eval Data Evaluation Prep_QC Prepare Low & High QC Samples Analyze_T0 Analyze Freshly Prepared QCs (T0) Prep_QC->Analyze_T0 Freeze1 Freeze (-20°C / -80°C) Compare Compare T0 and Freeze-Thaw Results Analyze_T0->Compare Thaw1 Thaw (Room Temp) Freeze1->Thaw1 Freeze2 Freeze Thaw1->Freeze2 Thaw2 Thaw Freeze2->Thaw2 Freeze3 Freeze Thaw2->Freeze3 Thaw3 Thaw Freeze3->Thaw3 Analyze_FT Analyze Freeze-Thaw Exposed QCs Thaw3->Analyze_FT Analyze_FT->Compare Acceptance Stability within ±15% of Nominal? Compare->Acceptance

Caption: Workflow for assessing the freeze-thaw stability of an analyte in plasma.

Conclusion

Based on the robust stability data available for Cabergoline, it is concluded that this compound is a stable and reliable internal standard for bioanalytical applications involving freeze-thaw cycles. The provided experimental protocol offers a standardized approach for laboratories to validate the stability of this compound under their specific storage and handling conditions, ensuring the integrity and accuracy of their bioanalytical data.

References

Comparative analysis of different LC column chemistries for cabergoline and Cabergoline-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of cabergoline and its deuterated internal standard, Cabergoline-d5, the selection of an appropriate liquid chromatography (LC) column is a critical determinant of assay performance. This guide provides a comparative analysis of different LC column chemistries, drawing upon published experimental data to facilitate an informed decision-making process. The focus is on reversed-phase chromatography, a widely adopted technique for the separation of pharmaceutical compounds.

Performance Characteristics of C8 and C18 Columns

The most commonly employed stationary phases for cabergoline analysis are C18 (octadecyl) and C8 (octyl) chemistries. These non-polar stationary phases differ in the length of their alkyl chains, which influences their hydrophobic retention characteristics. C18 columns, with their longer carbon chains, generally offer greater hydrophobicity and can provide higher retention and resolution for non-polar compounds like cabergoline. C8 columns, being less retentive, may be advantageous for faster analyses or for compounds that are too strongly retained on a C18 column.

A study by Attia et al. (2022) directly compared the performance of C8 and C18 columns for the analysis of cabergoline.[1] Their findings, summarized in the table below, demonstrate that the C18 column provided the best chromatographic performance in terms of sensitivity and resolution.[1]

ParameterAgilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)Agilent Eclipse Plus C8 (4.6 x 100 mm, 3.5 µm)Agilent Eclipse Plus C18 (4.6 x 50 mm, 3.5 µm)
Mobile Phase 20 mM Ammonium Acetate : Methanol (30:70, v/v)20 mM Ammonium Acetate : Methanol (30:70, v/v)20 mM Ammonium Acetate : Methanol (30:70, v/v)
Flow Rate 0.75 mL/min0.75 mL/min0.75 mL/min
Run Time 5.5 minNot specifiedNot specified
Linearity Range 2.00–200.00 pg/mLNot specifiedNot specified
LOD 0.5 pg/mLNot specifiedNot specified
LOQ 1.6 pg/mLNot specifiedNot specified
Outcome Best chromatogram in terms of sensitivity and resolution TestedTested

While the above study did not explicitly include this compound, the similar physicochemical properties between cabergoline and its deuterated analog suggest that the optimal chromatographic conditions would be largely transferable. The minor increase in mass due to deuterium substitution is unlikely to significantly alter its retention behavior on reversed-phase columns. A study by Allievi and Dostert (1998) utilized a deuterated internal standard in their LC-MS method, implying successful co-elution and differentiation by mass spectrometry.[2]

Experimental Protocols

To provide a comprehensive understanding of the analytical methods, detailed experimental protocols from relevant studies are outlined below.

Method 1: LC-MS/MS with C18 Column[1]
  • Sample Preparation: Liquid-liquid extraction.

  • LC Column: Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic elution with 20 mM Ammonium Acetate and Methanol (30:70, v/v).[1]

  • Flow Rate: 0.75 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 15 µL.[1]

  • MS Detection: Positive ion mode with multiple reaction monitoring (MRM).[1]

    • Cabergoline transition: m/z 452.3 → 381.2.[1]

    • Internal Standard (Quetiapine) transition: m/z 384.2 → 253.1.[1]

Method 2: LC-MS with Reversed-Phase Column[2]
  • Sample Preparation: Liquid-liquid extraction after the addition of a deuterated internal standard.[2]

  • LC Column: Reversed-phase column (specific chemistry not detailed in the abstract).

  • MS Detection: Electrospray ionization (ESI) with tandem mass spectrometry (MS/MS) using selected reaction monitoring.[2]

  • Quantitation Limit: 1.86 pg/mL.[2]

Experimental Workflow

The general workflow for the analysis of cabergoline and its internal standard in a biological matrix using LC-MS/MS is depicted in the following diagram.

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_injection LC Injection evaporation->lc_injection lc_column LC Column (e.g., C18) lc_injection->lc_column ms_detection MS/MS Detection (MRM) lc_column->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

General workflow for LC-MS/MS analysis of cabergoline.

Conclusion

Based on the available literature, a C18 column chemistry provides superior performance for the chromatographic separation of cabergoline, offering the best sensitivity and resolution.[1] While direct comparative data for this compound across different column chemistries is not explicitly detailed, the principles of reversed-phase chromatography suggest that a C18 column would also be the preferred choice for the deuterated analog. The provided experimental protocols and workflow diagram offer a solid foundation for developing and implementing robust analytical methods for cabergoline and this compound in a research or drug development setting. Researchers should, however, always perform in-house validation to ensure the chosen column and method meet the specific requirements of their application.

References

Precision in Cabergoline Quantification: A Comparative Analysis of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accuracy and reproducibility of analytical methods are paramount. This guide provides a comparative analysis of the inter-day and intra-day precision for measuring cabergoline, a potent dopamine D2 receptor agonist, using a deuterated internal standard (Cabergoline-d5) versus a non-deuterated alternative, Quetiapine. The data underscores the high precision achievable with isotopically labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Cabergoline's therapeutic efficacy in disorders such as hyperprolactinemia and Parkinson's disease necessitates sensitive and reliable quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard in bioanalytical method development, offering superior accuracy by compensating for variability in sample preparation and instrument response.

Comparative Precision of Cabergoline Measurement

The following tables summarize the inter-day and intra-day precision of cabergoline measurement from two distinct validated LC-MS/MS methods. One method employs this compound as the internal standard, while the other utilizes Quetiapine. Precision is expressed as the relative standard deviation (RSD %).

Method with this compound Internal StandardConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
4.917.010.7
24.52.47.9
61.254.38.8
983.29.0
Method with Quetiapine Internal StandardConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ2.002.545.248
Low QC6.001.892.345
Medium A QC20.000.0890.219
Medium B QC60.000.981.567
High QC160.000.561.023

The data reveals that both methods provide high precision, with the method using this compound showing excellent reproducibility across a range of concentrations.[1] The alternative method with Quetiapine as an internal standard also demonstrates acceptable precision, meeting regulatory standards.[2][3]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing results.

Method 1: LC-MS/MS with this compound Internal Standard

This method is designed for the quantitative determination of cabergoline in human plasma.

  • Sample Preparation: Liquid-liquid extraction is performed after the addition of the deuterated internal standard, this compound.[1]

  • Chromatography: Reverse-phase liquid chromatography is used for separation.[1]

  • Detection: Electrospray ionization (ESI) combined with tandem mass spectrometry (MS/MS) is employed for detection.[1] Selected reaction monitoring (SRM) is used to achieve a quantitation limit of 1.86 pg/mL.[1]

Method 2: LC-MS/MS with Quetiapine Internal Standard

This validated method is also for the analysis of cabergoline in human plasma.[2][3][4][5][6]

  • Sample Preparation: Cabergoline is extracted from plasma using diethyl ether with Quetiapine serving as the internal standard.[2][3][4][5][6]

  • Chromatography: Separation is achieved on a reversed-phase C18 column.[2][3][4][5][6] The mobile phase consists of 20 mM ammonium acetate and methanol (30:70, v/v) in an isocratic elution mode at a flow rate of 0.75 mL/min.[2]

  • Detection: Detection is carried out using multiple reaction monitoring (MRM) in positive ion mode.[2][3][4][5][6] The mass transitions monitored are m/z 452.3 → 381.2 for cabergoline and 384.2 → 253.1 for Quetiapine.[2][3][4][5]

Visualizing the Method and Mechanism

To further elucidate the processes, the following diagrams illustrate the experimental workflow and the signaling pathway of cabergoline.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or Quetiapine) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification signaling_pathway Cabergoline Cabergoline D2_Receptor Dopamine D2 Receptor (on Lactotrophs) Cabergoline->D2_Receptor G_Protein Gi/Go Protein Coupling D2_Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA Prolactin_Synthesis Decreased Prolactin Gene Transcription PKA->Prolactin_Synthesis Prolactin_Secretion Inhibition of Prolactin Secretion PKA->Prolactin_Secretion

References

Safety Operating Guide

Navigating the Disposal of Cabergoline-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cabergoline-d5, ensuring compliance with regulatory standards and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to consult the material's Safety Data Sheet (SDS). Cabergoline is a potent compound, and this compound should be handled with the same level of caution.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator or appropriate respiratory protection should be used.[1]

Handling:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Handle the compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Prevent the generation of dust.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Procedure

The disposal of this compound, a deuterated pharmaceutical compound, must adhere to regulations governing both pharmaceutical and chemical waste.

Step 1: Waste Identification and Classification

  • Hazardous vs. Non-Hazardous: Determine if the this compound waste is classified as hazardous. Pharmaceutical waste is considered hazardous if it is specifically listed as such by regulatory bodies like the Environmental Protection Agency (EPA) or if it exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[2] Given that Cabergoline is a potent pharmaceutical, it is prudent to manage its deuterated form as a hazardous waste unless determined otherwise by a qualified professional.

  • Controlled Substance: Verify if Cabergoline is classified as a controlled substance, which would necessitate adherence to Drug Enforcement Administration (DEA) regulations for disposal.[3]

Step 2: Segregation and Containment

  • Separate Waste Streams: Do not mix this compound waste with other waste streams. Used and waste solvents should be kept separate (e.g., DMSO with DMSO, CDCl3 with CDCl3).

  • Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and the date.

  • Secure Containment: Place the waste in a sealed, leak-proof container. For liquid waste, consider adding an absorbent material like kitty litter to the container.

Step 3: Arrange for Professional Disposal

  • Licensed Waste Hauler: Contact a certified hazardous waste disposal company to arrange for pickup and disposal. These companies are equipped to handle and transport chemical and pharmaceutical waste in compliance with all federal, state, and local regulations.[4]

  • Incineration: The most common and recommended method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[2][4]

What Not to Do:

  • Do Not Flush: Never dispose of this compound down the drain or in the sewer system.[1][4] The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4]

  • Do Not Dispose in Regular Trash: Do not place this compound waste in the regular municipal trash.[5]

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily governed by the following agencies:

  • Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][6]

  • Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.[3][6]

  • State and Local Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[6]

It is the responsibility of the waste generator to ensure compliance with all applicable regulations.

Quantitative Data Summary

PropertyValue
CAS Number1426173-20-7
Molecular FormulaC26H32D5N5O2
Molecular Weight456.64 g/mol

Data sourced from ChemicalBook.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Classify Waste: Hazardous or Non-Hazardous? Controlled Substance? C->D E Segregate Waste into a Dedicated, Properly Labeled Container D->E F Store Securely in a Designated Area E->F G Contact Certified Hazardous Waste Disposal Company F->G H Arrange for Waste Pickup and Transportation G->H I Waste is Transported to a Permitted Facility H->I J Final Disposal (Typically Incineration) I->J K End: Documentation and Record Keeping J->K

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.